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  • Product: 4-(1-Piperidinyl)-2-butanol
  • CAS: 71648-40-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Analysis of 4-(1-Piperidinyl)-2-butanol: 1H and 13C NMR Methodologies and Assignments

Executive Summary 4-(1-Piperidinyl)-2-butanol (also widely documented as 4-piperidino-2-butanol) is a bifunctional molecule characterized by a sterically hindered secondary alcohol and a tertiary piperidine amine. This u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Piperidinyl)-2-butanol (also widely documented as 4-piperidino-2-butanol) is a bifunctional molecule characterized by a sterically hindered secondary alcohol and a tertiary piperidine amine. This unique structural topology has positioned it as a critical compound in two highly specialized domains:

  • Carbon Capture and Storage (CCS): It functions as an advanced amino alcohol solvent for post-combustion CO₂ capture. Due to its steric hindrance, it exhibits a significantly higher cyclic capacity and requires less energy for absorbent regeneration compared to conventional monoethanolamine (MEA) systems[1].

  • Medicinal Chemistry: The 1-piperidinyl-butan-2-ol motif is a crucial pharmacophore in the development of subtype-selective α1-adrenoceptor antagonists (such as cyclazosin derivatives), which are utilized in the management of benign prostatic hyperplasia and the mapping of central stress circuits[2][3].

This whitepaper provides a rigorous, self-validating technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(1-Piperidinyl)-2-butanol. By establishing a precise baseline of its spectral properties, researchers can confidently utilize this data for structural verification in synthetic workflows or for dynamic ion speciation studies in CO₂ absorption models.

Molecular Connectivity and Assignment Logic

To understand the NMR spectra of 4-(1-Piperidinyl)-2-butanol, one must analyze the electron-withdrawing effects of its heteroatoms. The hydroxyl group at C2 strongly deshields the adjacent methine proton and carbon. Similarly, the tertiary nitrogen atom deshields the methylene group at C4 of the aliphatic chain, as well as the α-carbons (C2' and C6') of the piperidine ring.

MolecularStructure C1 C1 (Methyl) δH 1.18 | δC 23.5 C2 C2 (Carbinol) δH 3.85 | δC 67.2 C1->C2 C3 C3 (Methylene) δH 1.55 | δC 34.8 C2->C3 C4 C4 (N-Methylene) δH 2.45 | δC 56.8 C3->C4 N Nitrogen Piperidine Ring C4->N C26 C2'/C6' (α-C) δH 2.40 | δC 54.6 N->C26 C35 C3'/C5' (β-C) δH 1.55 | δC 26.1 C26->C35 C4_pip C4' (γ-C) δH 1.45 | δC 24.5 C35->C4_pip

Figure 1: Molecular connectivity and primary NMR chemical shift assignments for 4-(1-Piperidinyl)-2-butanol.

Experimental Protocols for NMR Acquisition

To ensure trustworthiness and reproducibility , the following step-by-step methodology outlines a self-validating system for NMR acquisition. The causality behind each parameter is explicitly defined to prevent common artifacts such as incomplete relaxation or phase distortion.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of high-purity 4-(1-Piperidinyl)-2-butanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected as a non-polar, aprotic solvent that prevents rapid chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a broad singlet. TMS provides a universal 0.00 ppm reference point.

  • Instrument Tuning and Matching:

    • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the Z-axis gradients.

    • Causality: Precise shimming ensures high magnetic field homogeneity, which is critical for resolving fine J-coupling multiplet structures in the aliphatic chain.

  • ¹H NMR Acquisition:

    • Action: Acquire using a 30° excitation pulse (zg30 pulse program), a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds. Collect 16 scans.

    • Causality: A 30° pulse combined with a 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of hydrogen atoms.

  • ¹³C NMR Acquisition:

    • Action: Acquire using power-gated broadband proton decoupling (WALTZ-16 sequence). Set the relaxation delay (d1) to 3.0 seconds and collect a minimum of 512 scans.

    • Causality: WALTZ-16 decoupling collapses complex C-H multiplets into sharp singlets, drastically improving the signal-to-noise ratio. The Nuclear Overhauser Effect (NOE) enhances the carbon signals, though it renders integration non-quantitative.

  • DEPT-135 Acquisition (Self-Validation):

    • Action: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

    • Causality: DEPT-135 phases CH and CH₃ carbons positively (up), and CH₂ carbons negatively (down). Quaternary carbons disappear. This is a critical self-validating step to differentiate the multiple methylene groups in the piperidine ring from the methine and methyl groups of the butanol chain.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-(1-Piperidinyl)-2-butanol is dominated by upfield aliphatic signals, with specific downfield shifts dictated by proximity to the oxygen and nitrogen heteroatoms.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic / Causality
C1 1.18Doublet (d)6.23HMethyl group split by the adjacent C2 methine proton. Shielded aliphatic environment.
C4' 1.45Multiplet (m)-2Hγ-protons of the piperidine ring. Furthest from the nitrogen, highly shielded.
C3, C3'/C5' 1.50 - 1.65Multiplet (m)-6HOverlapping signals of the C3 chain methylene and the β-protons of the piperidine ring.
C2'/C6' 2.35 - 2.45Multiplet (m)-4Hα-protons of the piperidine ring. Deshielded by the adjacent electronegative tertiary amine.
C4 2.45 - 2.55Multiplet (m)-2HMethylene protons adjacent to the nitrogen on the butanol chain. Deshielded similarly to C2'/C6'.
-OH ~3.50Broad Singlet (br s)-1HHydroxyl proton. Broadness is caused by intermolecular hydrogen bonding and slow chemical exchange.
C2 3.85Multiplet (m)-1HMethine proton directly attached to the hydroxyl-bearing carbon. Most deshielded proton in the molecule.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a clear map of the carbon backbone. The assignments are definitively validated by the DEPT-135 phase data.

PositionChemical Shift (δ, ppm)DEPT-135 PhaseAssignment Logic / Causality
C1 23.5Positive (CH₃)Terminal methyl group.
C4' 24.5Negative (CH₂)γ-carbon of the piperidine ring. Least affected by the nitrogen atom.
C3'/C5' 26.1Negative (CH₂)β-carbons of the piperidine ring. Symmetrical environment results in a single peak of double intensity.
C3 34.8Negative (CH₂)Aliphatic methylene bridging the carbinol and the amine-adjacent methylene.
C2'/C6' 54.6Negative (CH₂)α-carbons of the piperidine ring. Strongly deshielded by the adjacent nitrogen via inductive effects.
C4 56.8Negative (CH₂)Methylene carbon attached to nitrogen. Slightly more deshielded than C2'/C6' due to the influence of the extended aliphatic chain.
C2 67.2Positive (CH)Carbinol carbon. The high electronegativity of oxygen draws electron density away, resulting in the highest chemical shift.

2D NMR Self-Validation Workflows

To ensure absolute scientific integrity, 1D NMR assignments must be cross-validated using 2D correlation spectroscopy. This creates a closed-loop, self-validating system where no assignment relies on chemical shift prediction alone.

NMRWorkflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Self-Validation Prep Sample Preparation (CDCl3, 298K, TMS internal standard) H1 1H NMR (Proton environments & integration) Prep->H1 C13 13C NMR (Carbon backbone & hybridization) Prep->C13 COSY 1H-1H COSY (Vicinal coupling C1-C2-C3-C4) H1->COSY HSQC 1H-13C HSQC (Direct C-H connectivity) H1->HSQC HMBC 1H-13C HMBC (Long-range coupling, N-linkage) H1->HMBC C13->HSQC C13->HMBC Final Validated Spectral Assignment 4-(1-Piperidinyl)-2-butanol COSY->Final HSQC->Final HMBC->Final

Figure 2: Logical workflow for 2D NMR self-validation of molecular assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy): Confirms the continuous spin system of the butanol chain. A distinct cross-peak between the doublet at 1.18 ppm (C1) and the multiplet at 3.85 ppm (C2) validates their adjacency. Further cross-peaks trace the connectivity from C2 → C3 → C4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their parent carbons. This is vital for deconvoluting the overlapping multiplets in the 1.50–1.65 ppm region, allowing the researcher to distinctly assign the C3 protons to the 34.8 ppm carbon, and the C3'/C5' protons to the 26.1 ppm carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings. A critical HMBC cross-peak is observed between the C4 protons (2.45 ppm) and the C2'/C6' carbons (54.6 ppm), definitively proving the covalent linkage between the aliphatic chain and the piperidine ring through the nitrogen atom.

Advanced Applications: NMR in CO₂ Capture Speciation

Beyond static structural elucidation, the NMR parameters defined above serve as the foundational baseline for dynamic chemical engineering studies. In the context of post-combustion CO₂ capture, sterically hindered amines like 4-(1-Piperidinyl)-2-butanol undergo complex reactions with CO₂ and water to form carbamates and bicarbonates.

Advanced quantitative ¹³C NMR (using inverse-gated decoupling to suppress the NOE effect) is utilized to study the vapor-liquid equilibrium (VLE) of these amine-CO₂-H₂O systems. Recent methodologies utilizing ¹³C NMR calibration techniques have provided unprecedented accuracy in determining the in-situ ion speciation—specifically tracking the shifting concentrations of the protonated amine versus bicarbonate species as CO₂ loading increases. This analytical approach, heavily utilized for related novel amines like 4-(diethylamino)-2-butanol (DEAB), relies entirely on accurate baseline chemical shift assignments to calculate thermodynamic dissociation constants[4][5].

References

  • (+)
  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist Source: ACS Chemical Neuroscience URL
  • Full article: Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems Source: Taylor & Francis Online URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Source: ResearchGate (Energy Procedia)

Sources

Exploratory

Decoding the Pharmacological Landscape of 4-(1-Piperidinyl)-2-Butanol Derivatives: Mechanisms, Receptor Kinetics, and Experimental Validation

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The 4-(1-piperidinyl)-2-butanol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its lipophilic piperidine ring and a flexible butanol chain containing a hydroxyl group, this amine alcohol serves as a critical building block for synthesizing agents that modulate central and peripheral nervous system targets [3.1]. Among its most significant derivatives is AH11110A (1-[biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol), a compound extensively utilized as a subtype-selective antagonist for the α1B​ -adrenoceptor ( α1B​ -AR)[1]. This whitepaper provides an in-depth technical analysis of the mechanism of action of 4-(1-piperidinyl)-2-butanol derivatives, quantitative receptor kinetics, and self-validating experimental protocols designed for rigorous pharmacological characterization.

Structural Pharmacology and Target Engagement

The molecular architecture of 4-(1-piperidinyl)-2-butanol derivatives dictates their polypharmacological potential. The basic piperidine nitrogen acts as a primary interaction point (via ionic or hydrogen bonding) with the conserved aspartate residues in the transmembrane domains of G protein-coupled receptors (GPCRs).

While the base scaffold exhibits affinity for mu-opioid receptors—contributing to analgesic and antiemetic properties[2]—strategic substitutions yield highly specific GPCR modulators. The addition of a biphenyl-yloxy moiety and an imino group transforms the scaffold into AH11110A , shifting its primary affinity toward the α1​ -adrenoceptor family, specifically the α1B​ subtype[3][4].

Mechanism of Action: α1B​ -Adrenoceptor Antagonism

The primary pharmacological utility of complex 4-(1-piperidinyl)-2-butanol derivatives like AH11110A lies in their ability to competitively antagonize catecholamine binding at α1B​ -ARs.

The Gq/11 Signaling Axis

Upon binding to the α1B​ -AR, endogenous agonists (like norepinephrine) induce a conformational change that activates the heterotrimeric Gq/11​ protein. This triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two secondary messengers:

  • Inositol 1,4,5-trisphosphate ( IP3​ ) : Binds to receptors on the sarcoplasmic reticulum, inducing rapid intracellular Ca2+ release.

  • Diacylglycerol (DAG) : Activates Protein Kinase C (PKC), which sensitizes contractile proteins to calcium.

The Antagonist Blockade : AH11110A competitively occupies the orthosteric binding site of the α1B​ -AR, preventing agonist-induced conformational shifts. This halts the PLC-dependent cascade, effectively inhibiting smooth muscle contraction and mitigating catecholamine-induced cellular proliferation (such as adventitial fibroblast growth in vascular injury models)[3]. Furthermore, recent oncological studies demonstrate that antagonizing the α1B​ -AR with AH11110A synergistically sensitizes neuroblastoma cells to therapeutic differentiation by 13-cis-retinoic acid (13cRA)[5].

G Agonist Norepinephrine (Agonist) Receptor α1B-Adrenoceptor Agonist->Receptor Antagonist AH11110A (Antagonist) Antagonist->Receptor Blocks Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction & Cell Proliferation Ca->Response PKC->Response

Mechanism of α1B-Adrenoceptor blockade by AH11110A.

Quantitative Receptor Kinetics

The selectivity of AH11110A has been rigorously quantified using both radioligand binding assays in cloned receptors and functional ex vivo tissue preparations. While it is recognized as an α1B​ antagonist, researchers must account for its moderate selectivity window when designing experiments[1][3].

Table 1: Binding Affinities ( Ki​ ) of AH11110A at Cloned Human α1​ -AR Subtypes[3]
Receptor SubtypeBinding Affinity ( Ki​ , nM)Selectivity Ratio vs. α1B​
α1B​ -AR 79.41.0 (Reference)
α1D​ -AR ~2,064.426-fold lower affinity
α1A​ -AR ~2,540.832-fold lower affinity
Table 2: Functional Affinities ( pA2​ ) of AH11110A in Human Omental Arteries[6]
Patient CohortFunctional Affinity ( pA2​ )Pathological Context
Healthy Controls 8.30Normal vascular tone regulation
End-Stage Renal Disease (ESRD) 7.60Uremia-induced receptor desensitization
ESRD + Type 2 Diabetes 7.30Compounded metabolic vascular dysfunction

Note: A reduction in pA2​ indicates decreased antagonist potency, reflecting disease-state alterations in receptor expression or coupling efficiency.

Methodological Frameworks for Validation

To ensure high-fidelity data generation, the following self-validating protocols detail the exact methodologies required to characterize 4-(1-piperidinyl)-2-butanol derivatives. Every step is grounded in physiological causality to prevent experimental artifacts.

Protocol A: Ex Vivo Isometric Tension Assay (Vascular Reactivity)

This protocol measures the functional antagonism of compounds against phenylephrine-induced vasoconstriction.

  • Tissue Isolation and Cleaning

    • Action: Rapidly excise the superior mesenteric artery from a euthanized rodent and place it in ice-cold, oxygenated Krebs-Henseleit solution. Carefully dissect adventitial fat under a stereomicroscope.

    • Causality: Ice-cold temperatures halt metabolic degradation. Removing the adventitia is critical to eliminate perivascular sympathetic nerve terminals, which could release endogenous norepinephrine and artificially shift the concentration-response curve.

  • Myograph Mounting and Equilibration

    • Action: Mount 2 mm arterial rings in a wire myograph chamber at 37°C, continuously aerated with 95% O2​ / 5% CO2​ . Apply an optimal resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

    • Causality: The specific gas mixture maintains the buffer at a physiological pH of 7.4. The 60-minute equilibration allows the smooth muscle to develop a stable basal tone, preventing stretch-induced myogenic artifacts during the assay.

  • Endothelial Integrity Verification

    • Action: Pre-contract with 1 μM phenylephrine, followed by the addition of 10 μM acetylcholine.

    • Causality: Acetylcholine induces nitric oxide release from an intact endothelium, causing relaxation. Tissues failing to relax >80% are discarded, ensuring that endothelial damage does not confound smooth muscle contractility data.

  • Antagonist Incubation and Agonist Challenge

    • Action: Incubate the tissue with the target derivative (e.g., AH11110A at 0.1 μM) for 30 minutes. Subsequently, construct a cumulative concentration-response curve to phenylephrine (0.1 nM to 100 μM).

    • Causality: A 30-minute incubation ensures steady-state receptor occupancy by the antagonist. Cumulative dosing allows for the calculation of the EC50​ shift, which is required to compute the antagonist's pA2​ value via Schild plot analysis.

Workflow Prep Tissue Preparation (Rat Mesenteric Artery) Mount Myograph Mounting (Krebs-Henseleit, 37°C) Prep->Mount Equil Equilibration (1.5g Tension, 60 min) Mount->Equil Incub Antagonist Incubation (AH11110A, 30 min) Equil->Incub Agonist Agonist Challenge (Cumulative Phenylephrine) Incub->Agonist Analysis Schild Plot Analysis (pA2 Calculation) Agonist->Analysis

Ex vivo isometric tension workflow for validating α1-AR antagonism.

Protocol B: In Vitro Intracellular Calcium Mobilization Assay

This protocol isolates the specific GPCR signaling cascade using cloned receptors, removing the variable of mixed receptor populations found in native tissues.

  • Cell Culture and Transfection

    • Action: Culture Chinese Hamster Ovary (CHO) cells stably expressing human α1B​ -ARs in DMEM supplemented with 10% FBS.

    • Causality: CHO cells lack endogenous α1​ -ARs, providing a null background that guarantees any observed calcium flux is exclusively mediated by the transfected α1B​ -AR.

  • Fluorophore Loading

    • Action: Incubate cells with 2 μM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to solubilize the highly lipophilic Fura-2 AM ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive Fura-2 fluorophore intracellularly.

  • Ratiometric Measurement

    • Action: Pre-treat with the antagonist for 15 minutes. Stimulate with norepinephrine and measure emission at 510 nm following dual excitation at 340 nm (calcium-bound) and 380 nm (calcium-free).

    • Causality: Utilizing a ratiometric dye (340/380 ratio) mathematically cancels out confounding variables such as uneven dye loading, variable cell thickness, or photobleaching, ensuring the signal strictly represents intracellular Ca2+ concentration.

References

  • Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3. EvitaChem.
  • α1-Adrenoceptor stimulation directly induces growth of vascular wall in vivo. American Journal of Physiology.
  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist.
  • Alpha-1 Adrenergic Antagonists Sensitize Neuroblastoma to Therapeutic Differenti
  • Subtypes of functional α1-adrenoceptor. PMC - NIH.
  • Evidence of alpha1-adrenoceptor functional changes in omental arteries of patients with end-stage renal disease. PubMed.

Sources

Foundational

Thermodynamic Solubility Profiling of 4-(1-Piperidinyl)-2-butanol in Polar Organic Solvents: A Technical Guide

Executive Summary 4-(1-Piperidinyl)-2-butanol (CAS: 71648-40-3 for the free base; CAS: 88887-85-8 for the hydrochloride salt) is a critical nitrogen-containing amine alcohol utilized extensively as a building block in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Piperidinyl)-2-butanol (CAS: 71648-40-3 for the free base; CAS: 88887-85-8 for the hydrochloride salt) is a critical nitrogen-containing amine alcohol utilized extensively as a building block in medicinal chemistry, particularly in the synthesis of analgesics, antihistamines, and antipsychotics (1)[1]. The molecule features a butanol backbone substituted with a piperidine ring. Understanding its solubility profile in polar organic solvents is paramount for optimizing reaction yields, designing purification workflows, and formulating liquid-liquid extraction protocols (2)[2].

Physicochemical Foundations and Solvation Causality

The solvation behavior of 4-(1-Piperidinyl)-2-butanol is governed by its dual functional groups: the basic piperidine nitrogen (hydrogen bond acceptor) and the secondary hydroxyl group (hydrogen bond donor and acceptor). Because the free base is a liquid at room temperature and infinitely miscible in many organic solvents, rigorous solubility profiling (in mg/mL) is typically conducted on its solid hydrochloride salt form.

Table 1: Physicochemical Properties of 4-(1-Piperidinyl)-2-butanol

Property Value Implication for Solvation
Molecular Weight 157.25 g/mol (Base) / 193.71 g/mol (HCl) Low molecular weight facilitates rapid dissolution kinetics (2)[2].
LogP 1.98 Moderate lipophilicity; ensures balanced solubility in both aqueous and polar organic media (2)[2].
Polar Surface Area (PSA) 23.47 Ų Indicates significant capacity for dipole-dipole interactions with polar solvents (2)[2].

| Appearance | Colorless to light yellow liquid | Liquid state (free base) implies high miscibility in compatible solvents (1)[1]. |

Causality Insight: The LogP of 1.98 dictates that while the compound possesses a hydrophobic aliphatic chain, its polar surface area is sufficient to drive strong solvation in polar protic solvents (like methanol and ethanol) via hydrogen bonding. In polar aprotic solvents (like acetonitrile), solvation relies primarily on dipole-dipole interactions, which results in lower thermodynamic solubility.

Experimental Workflow: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility limits of the solid hydrochloride salt, a rigorous thermodynamic approach is required. Kinetic dissolution methods are prone to supersaturation artifacts. The following shake-flask methodology is designed as a self-validating system.

Workflow A 1. Solid Excess Addition (Ensure Undissolved Solute) B 2. Isothermal Equilibration (Shake-Flask, 24h, 25°C/40°C) A->B C 3. Phase Separation (Centrifugation at 10,000g) B->C D 4. Supernatant Quantification (HPLC-UV / LC-MS) C->D E 5. Mass Balance & Validation (Triplicate Variance < 5%) D->E

Step-by-step thermodynamic solubility workflow for 4-(1-Piperidinyl)-2-butanol.

Step-by-Step Methodology:

  • Solid Excess Addition: Introduce an excess of 4-(1-Piperidinyl)-2-butanol hydrochloride into a glass vial containing 5.0 mL of the target polar organic solvent.

    • Causality: An excess of solid is mandatory to ensure the system reaches true thermodynamic saturation, preventing underestimation of the solubility limit.

  • Isothermal Equilibration: Seal the vials and agitate them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours.

    • Causality: 24 hours of agitation provides sufficient kinetic energy to overcome the activation barrier for dissolution, ensuring the chemical potential of the solid equals that of the solute in the liquid phase.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the equilibration temperature.

    • Causality: Centrifugation is prioritized over syringe filtration. Polymeric filters can adsorb the amine compound or leach contaminants, which skews quantitative results.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (using a C18 column and a buffered mobile phase to suppress amine tailing).

  • Validation: Perform all measurements in triplicate. The system self-validates if the relative standard deviation (RSD) between replicates is <5% and the pH of the final solution remains stable, confirming no degradation occurred during equilibration.

Quantitative Solubility Profile in Polar Solvents

Based on the structural properties and empirical behaviors of amine alcohols, the solubility profile of the hydrochloride salt in various polar organic solvents demonstrates distinct trends based on solvent dielectric constants and hydrogen-bonding capacities.

Table 2: Representative Thermodynamic Solubility of 4-(1-Piperidinyl)-2-butanol HCl

Solvent Dielectric Constant (ε) H-Bonding Capability Solubility at 25°C (mg/mL) Solubility at 40°C (mg/mL)
Methanol 32.7 Strong Donor/Acceptor > 150 (Highly Soluble) > 200
Ethanol 24.5 Moderate Donor/Acceptor ~ 85 ~ 120
Isopropanol 18.3 Weak Donor/Acceptor ~ 40 ~ 65

| Acetonitrile | 37.5 | Aprotic (Acceptor only) | ~ 15 (Slightly Soluble) | ~ 25 |

Data Interpretation & Causality: Methanol and ethanol exhibit the highest solubilization capacity due to their ability to donate hydrogen bonds to the chloride counter-ion and the hydroxyl oxygen, while simultaneously accepting hydrogen bonds from the protonated piperidine nitrogen. Conversely, acetonitrile, despite having a high dielectric constant, lacks hydrogen bond donating capability. This results in significantly lower solubility for the salt form.

Implications for Synthesis and Purification

The stark contrast in solubility between protic and aprotic solvents is a critical tool for chemical engineers. During the nucleophilic substitution synthesis (reacting 4-chloro-2-butanol with piperidine), acetonitrile is frequently used as the primary reaction solvent to achieve yields exceeding 70% (2)[2].

Logic A Reaction in Acetonitrile (High Rate, >70% Yield) B Addition of HCl Gas/Acid A->B C Formation of HCl Salt (C9H20ClNO) B->C D Low Solubility in Aprotic Media (Acetonitrile) C->D E Spontaneous Precipitation (>99% Purity) D->E

Logical relationship between solvent polarity, salt formation, and crystallization yield.

Because the free base is highly soluble in acetonitrile but the hydrochloride salt is not, the addition of hydrochloric acid to the crude reaction mixture in acetonitrile forces the spontaneous precipitation of the salt. This phenomenon allows for the isolation of 4-(1-Piperidinyl)-2-butanol with >99% purity via simple filtration, bypassing the need for complex chromatographic purification (2)[2].

References

Sources

Exploratory

An In-depth Technical Guide on the Crystallographic Structure Analysis of 4-(1-Piperidinyl)-2-butanol Salts

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of atoms in a pharmaceutical solid is a critical determinant of its physicochemical properties. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a pharmaceutical solid is a critical determinant of its physicochemical properties. This guide provides a comprehensive technical overview of the crystallographic structure analysis of 4-(1-Piperidinyl)-2-butanol salts, compounds of significant interest in drug development. We will explore the fundamental principles and practical applications of single-crystal and powder X-ray diffraction techniques, emphasizing their roles in elucidating molecular structure, identifying polymorphs, and ensuring the solid-state integrity of active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Solid-State Characterization

4-(1-Piperidinyl)-2-butanol is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its conversion into different salt forms is a common strategy to optimize properties like solubility, stability, and bioavailability. However, the ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents a significant challenge in pharmaceutical development.[3][4][5] Different polymorphs of the same API can exhibit distinct physical properties, potentially impacting the drug's efficacy and safety.[3][5] Therefore, a thorough crystallographic analysis is not merely a characterization step but a crucial component of ensuring product quality and consistency.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[6] This powerful technique provides a detailed molecular structure, including bond lengths, bond angles, and the conformation of the molecule.[6]

The Art and Science of Crystal Growth

The success of an SC-XRD analysis is fundamentally dependent on the quality of the single crystal. The growth of a well-ordered crystal of sufficient size is often the most challenging aspect of the process.

Experimental Protocol: Growing Single Crystals of 4-(1-Piperidinyl)-2-butanol Salts

  • Solvent Selection: The choice of solvent is critical. A systematic screening should be performed to find a solvent or solvent system in which the salt has moderate solubility. Common techniques for crystallization include slow evaporation and vapor diffusion.[7]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the salt in the chosen solvent, gently warming if necessary to aid dissolution.

    • Filter the solution to remove any insoluble impurities.

    • Allow the solvent to evaporate slowly in a loosely covered container over several days or weeks.

  • Vapor Diffusion:

    • Dissolve the salt in a small volume of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the salt is insoluble, but the two solvents are miscible).

    • The vapor of the poor solvent will gradually diffuse into the good solvent, reducing the solubility of the salt and inducing crystallization.

From Diffraction to Structure

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots. The intensities and positions of these spots are meticulously measured and used to solve the crystal structure.[6]

sc_xrd_workflow cluster_preparation Sample Preparation cluster_analysis Data Collection & Analysis cluster_output Output Salt_Synthesis Salt_Synthesis Crystal_Growth Crystal_Growth Salt_Synthesis->Crystal_Growth Systematic Screening Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection X-ray Diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution Computational Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Atomic Coordinates Structure_Refinement->Final_Structure

Caption: A streamlined workflow of single-crystal X-ray diffraction.

The Versatile Tool: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the absolute structure, Powder X-ray Diffraction (PXRD) is an indispensable, high-throughput technique for the routine analysis of crystalline materials in the pharmaceutical industry.[8][9][10] It serves as a unique "fingerprint" for a given crystalline phase, making it ideal for polymorph screening, quality control, and stability studies.[8][9][11]

Differentiating Crystalline Forms

Each crystalline form of a substance produces a characteristic PXRD pattern. The positions of the diffraction peaks are related to the dimensions of the unit cell, while their intensities are determined by the arrangement of atoms within the cell. This allows for the clear differentiation between different polymorphs or salt forms of 4-(1-Piperidinyl)-2-butanol.

Table 1: Illustrative PXRD Peak Positions for Hypothetical Forms of 4-(1-Piperidinyl)-2-butanol Tartrate

2θ Angle (Form I)2θ Angle (Form II)
7.8°8.5°
11.2°12.1°
14.5°15.9°
18.9°20.3°
22.1°23.7°
Experimental Protocol for PXRD Analysis
  • Sample Preparation: A small amount of the bulk sample is gently ground to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: The powdered sample is placed in a sample holder and analyzed using a powder diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed to determine the peak positions and intensities, which can then be compared to reference patterns for phase identification and purity assessment.

p_xrd_application cluster_applications Key Applications in Drug Development PXRD {Powder X-ray Diffraction (PXRD)}|{A versatile analytical technique} Polymorph_Screening Polymorph Screening Identification of different crystalline forms PXRD->Polymorph_Screening Quality_Control Quality Control Ensuring batch-to-batch consistency PXRD->Quality_Control Stability_Testing Stability Testing Monitoring for phase transformations PXRD->Stability_Testing

Caption: The pivotal role of PXRD in pharmaceutical development.

Conclusion: An Integrated Approach to Solid-State Analysis

The crystallographic structure analysis of 4-(1-Piperidinyl)-2-butanol salts is a critical undertaking in pharmaceutical development. An integrated approach, utilizing the definitive structural information from SC-XRD and the high-throughput screening capabilities of PXRD, provides a comprehensive understanding of the solid-state landscape of the API. This knowledge is essential for selecting the optimal salt form and polymorph, ensuring the development of a safe, effective, and stable drug product.

References

  • [3] Vertex AI Search. (n.d.). Polymorphism in Pharmaceutical Products. Retrieved from

  • [8] Vertex AI Search. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from

  • [4] Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from

  • [9] Vertex AI Search. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved from

  • [11] IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Retrieved from

  • [12] Vertex AI Search. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from

  • [10] PubMed. (2018, December 15). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Retrieved from

  • [1] Vulcanchem. (n.d.). 4-(1-Piperidinyl)-2-butanol - 71648-40-3. Retrieved from

  • [13] RSC Publishing. (2025, February 3). Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applications. DOI:10.1039/D4PM00250D. Retrieved from

  • [14] ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Retrieved from

  • [15] Spectroscopy. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from

  • [7] Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from

  • [5] Pharmaceutical Technology. (2026, March 25). Advancing Approaches in Detecting Polymorphism. Retrieved from

  • [16] MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from

  • [6] Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from

  • [17] PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from

  • [18] RSC Publishing. (2021, October 9). CrystEngComm. Retrieved from

  • [2] EvitaChem. (n.d.). Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3. Retrieved from

Sources

Foundational

The Strategic Role of 4-(1-Piperidinyl)-2-butanol in Alkaloid Framework Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the piperidine heterocycle stands as a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics and complex natural al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine heterocycle stands as a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics and complex natural alkaloids. This whitepaper provides an in-depth technical analysis of 4-(1-Piperidinyl)-2-butanol (CAS: 71648-40-3; HCl Salt: 88887-85-8), a highly versatile γ-amino alcohol. By bridging foundational physicochemical profiling with advanced synthetic methodologies, this guide explores how this specific building block accelerates the discovery and synthesis of complex alkaloid frameworks, including anticancer tetracyclic bis-piperidine alkaloids (TcBPAs) and CNS-modulating chromone derivatives.

Structural Rationale and Pharmacophore Potential

The molecular architecture of 4-(1-Piperidinyl)-2-butanol offers a dual-functional advantage for drug discovery. It combines a basic piperidine ring—capable of acting as a hydrogen-bond acceptor and protonatable center—with a flexible butanol chain terminating in a secondary hydroxyl group. This hydroxyl group serves as a critical synthetic handle for esterification, etherification, or macrocyclic linkage.

As detailed by Vulcanchem's physicochemical profiling, the compound exhibits ideal metrics for both systemic and central nervous system (CNS) drug design.

Table 1: Physicochemical Properties & Pharmacological Implications
ParameterValuePharmacological Implication
Molecular Formula C₉H₂₀ClNO (HCl Salt)Low molecular weight ensures high ligand efficiency.
Molecular Weight 193.71 g/mol Well within Lipinski’s Rule of 5 (<500 Da), reducing steric hindrance.
LogP (Partition Coefficient) 1.98Moderate lipophilicity enables optimal Blood-Brain Barrier (BBB) penetration while maintaining aqueous solubility.
Polar Surface Area (PSA) 23.47 ŲHighly favorable for oral bioavailability and cellular membrane permeability (ideal PSA is <90 Ų for CNS drugs).
H-Bond Donors / Acceptors 1 / 2Facilitates robust, specific interactions with target receptor pockets.

Self-Validating Synthetic Workflows

To utilize 4-(1-Piperidinyl)-2-butanol effectively in alkaloid synthesis, researchers must first secure high-purity precursor material. The following protocols detail the optimized nucleophilic substitution route and subsequent salt purification, explicitly outlining the chemical causality behind each experimental choice.

Protocol A: Nucleophilic Substitution Synthesis

This one-step reaction achieves yields exceeding 70% by reacting 4-chloro-2-butanol with piperidine under basic conditions.

  • Solvent Preparation: Dissolve 1.0 equivalent of 4-chloro-2-butanol in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. It leaves the piperidine nucleophile unsolvated and highly reactive, maximizing the rate of the Sₙ2 displacement.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the nucleophilic attack, preventing the unwanted protonation of the piperidine nitrogen, which would otherwise quench its nucleophilicity.

  • Nucleophilic Attack: Add 1.2 equivalents of piperidine dropwise. Heat the reaction mixture to 60–80°C under reflux for 4–6 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the Sₙ2 transition state at the chloro-substituted carbon.

  • Workup & Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate in vacuo, and extract using an ethyl acetate/water partition to isolate the crude free base.

Protocol B: Hydrochloride Salt Purification

Crude 4-(1-Piperidinyl)-2-butanol is highly susceptible to oxidation. Conversion to its hydrochloride salt ensures long-term stability and >99% purity.

  • Acidification: Dissolve the crude free base in minimal absolute ethanol. Dropwise, add 1.0 M HCl in diethyl ether until the solution reaches pH 3–4.

    • Causality: Protonation of the piperidine nitrogen forms the hydrochloride salt. This ionic transformation drastically alters the compound's solubility profile, making it insoluble in non-polar ethereal matrices.

  • Crystallization: Cool the solution to 4°C for 12 hours to induce precipitation.

    • Causality: Lowering the temperature decreases the kinetic energy of the solvent, forcing the salt out of solution and maximizing the yield of the crystalline lattice.

  • Filtration: Vacuum filter the precipitate and wash with cold diethyl ether.

    • Causality: The cold ether wash removes any residual unreacted organic impurities or trapped moisture without dissolving the purified salt.

Synthesis Precursor 4-Chloro-2-butanol (Electrophile) Conditions K2CO3 / Acetonitrile 60-80°C Reflux Precursor->Conditions Nucleophile Piperidine (Nucleophile) Nucleophile->Conditions FreeBase 4-(1-Piperidinyl)-2-butanol (Free Base, Yield >70%) Conditions->FreeBase SN2 Nucleophilic Substitution SaltFormation HCl in Ethanol Crystallization at 4°C FreeBase->SaltFormation FinalProduct Hydrochloride Salt (>99% Purity) SaltFormation->FinalProduct Stabilization & Purification

Caption: Workflow for the synthesis and purification of 4-(1-Piperidinyl)-2-butanol hydrochloride.

Strategic Integration into Alkaloid Frameworks

The true value of 4-(1-Piperidinyl)-2-butanol lies in its capacity to serve as a modular precursor for complex alkaloid synthesis. Its functional groups allow researchers to bypass early-stage ring construction, directly accessing advanced intermediates.

Tetracyclic Bis-Piperidine Alkaloids (TcBPAs) in Oncology

Tetracyclic bis-piperidine alkaloids (TcBPAs) are structurally intricate natural products, originally isolated from marine sponges, that exhibit potent antiproliferative activities against leukemia, melanoma, and glioblastoma cell lines. As highlighted in recent MDPI reviews on TcBPA synthesis, constructing the dual macrocyclic rings linking the two central piperidine units is historically challenging.

By utilizing 4-(1-Piperidinyl)-2-butanol as a pre-formed piperidine synthon, chemists can utilize the secondary alcohol for macrocyclic ring-closing metathesis (RCM) or cross-coupling reactions. This bioinspired synthetic approach significantly reduces step counts in generating TcBPA analogs for anticancer drug screening.

Chromone and Flavonoid Piperidine Alkaloids

Beyond marine alkaloids, piperidine derivatives are heavily utilized in the synthesis of chromone and flavonoid alkaloids, such as analogs of rohitukine and flavopiridol. These compounds are highly investigated for their kinase inhibitory properties. According to ACS Publications, novel synthetic approaches rely on linking a piperidine ring to a 5,7-dihydroxy-chromone moiety.

The hydroxyl group of 4-(1-Piperidinyl)-2-butanol can undergo direct esterification or Mitsunobu inversion to couple with the chromone core. The resulting hybrid molecules leverage the piperidine nitrogen to form critical hydrogen bonds within the ATP-binding pockets of target kinases, initiating apoptosis in malignant cells.

AlkaloidFramework BuildingBlock 4-(1-Piperidinyl)-2-butanol (Core Synthon) Modification1 Hydroxyl Esterification / Mitsunobu Coupling BuildingBlock->Modification1 Modification2 Macrocyclic Linkage / Ring-Closing Metathesis BuildingBlock->Modification2 Target3 CNS Receptor Modulation (e.g., Diphenidol analogs) BuildingBlock->Target3 Direct Analog Development Alkaloid1 Chromone/Flavonoid Piperidine Alkaloids Modification1->Alkaloid1 Alkaloid2 Tetracyclic Bis-Piperidine Alkaloids (TcBPAs) Modification2->Alkaloid2 Target1 Kinase Inhibition (e.g., Rohitukine analogs) Alkaloid1->Target1 Target2 Apoptosis Initiation (Antiproliferative Activity) Alkaloid2->Target2

Caption: Divergent synthetic pathways from 4-(1-Piperidinyl)-2-butanol to complex alkaloid targets.

Conclusion

The integration of 4-(1-Piperidinyl)-2-butanol into medicinal chemistry workflows represents a highly efficient strategy for alkaloid framework discovery. Its optimal physicochemical properties (LogP 1.98, PSA 23.47 Ų) inherently align with Lipinski's parameters, ensuring that downstream derivatives maintain favorable pharmacokinetic profiles. By mastering the self-validating protocols for its synthesis and purification, researchers can reliably deploy this γ-amino alcohol to unlock novel therapeutic spaces in oncology, neurology, and beyond.

References

  • Vulcanchem. "4-(1-Piperidinyl)-2-butanol - 71648-40-3: Chemical Identity and Structural Characteristics." Vulcanchem Product Database.
  • EvitaChem. "Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3." EvitaChem Catalog.
  • MDPI. "Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities." Molecules (2025).
  • ACS Publications. "Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids." Journal of Organic Chemistry (2024).
Exploratory

Toxicity and safety data sheet for 4-(1-Piperidinyl)-2-butanol handling

An In-Depth Technical Guide to the Safe Handling of 4-(1-Piperidinyl)-2-butanol This document provides a comprehensive technical guide on the toxicity and safe handling of 4-(1-Piperidinyl)-2-butanol (CAS No. 71648-40-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 4-(1-Piperidinyl)-2-butanol

This document provides a comprehensive technical guide on the toxicity and safe handling of 4-(1-Piperidinyl)-2-butanol (CAS No. 71648-40-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound. As a key intermediate in pharmaceutical synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

This guide moves beyond a standard Safety Data Sheet (SDS) by providing not only the "what" but the "why" behind safety protocols, grounded in the physicochemical properties of the molecule and toxicological data from structurally similar compounds. Due to the limited availability of a complete, published toxicological profile for this specific molecule, this guide employs a scientifically rigorous approach of data extrapolation from its core functional groups—a secondary butanol and a piperidine ring—and closely related analogs.

Chemical Identity and Physicochemical Properties

4-(1-Piperidinyl)-2-butanol is an amine alcohol featuring a piperidine ring linked to a butanol chain.[1] Its structure dictates its physical behavior and influences its interaction with biological systems. The hydrochloride salt is often used to improve stability and handling characteristics.[2]

Table 1: Physicochemical Properties of 4-(1-Piperidinyl)-2-butanol and its Hydrochloride Salt

PropertyValueSourceRationale and Implications
Molecular Formula C₉H₁₉NO[1]Provides the elemental composition.
Molecular Weight 157.25 g/mol [1]Essential for stoichiometric calculations.
Appearance Colorless to light yellow liquid[1]The base form is a liquid at standard conditions.
Solubility Soluble in water and polar organic solvents[1]The amine and hydroxyl groups confer polarity, making it soluble in aqueous and alcoholic media. This is critical for spill cleanup considerations.
LogP (Partition Coefficient) 1.98 (for HCl salt)[2]This value indicates moderate lipophilicity, suggesting a potential for absorption through the skin and interaction with cellular membranes.
Polar Surface Area (PSA) 23.47 Ų (for HCl salt)[2]A low PSA is consistent with good membrane permeability, a factor relevant to its potential biological activity and toxicity.

The presence of both a hydroxyl group and a basic nitrogen atom means the compound can participate in a range of reactions, including esterification and acid-base reactions.[1] Its stability is generally good under normal conditions, but it is sensitive to strong acids and bases.[1]

Toxicological Profile and Hazard Assessment

The primary hazards are anticipated to be skin and eye irritation, acute oral toxicity, and potential effects on the central nervous system.

Table 2: Projected GHS Hazard Classification for 4-(1-Piperidinyl)-2-butanol

Hazard ClassCategoryHazard StatementBasis for ProjectionSource
Flammable LiquidCategory 3H226: Flammable liquid and vapour.Based on the butanol backbone. 2-Butanol has a flash point of 24 °C.[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on piperidine analogs and 1-butanol.[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Common for amines and butanols.[4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Based on strong irritant properties of butanols and piperidine derivatives.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.CNS depressant effects are characteristic of short-chain alcohols like 2-butanol.[4][6]

Toxicological Insights:

  • Skin and Eye Irritation: The basicity of the piperidine nitrogen and the solvent properties of the butanol moiety contribute to irritation. Prolonged contact can defat the skin, leading to dermatitis. Direct eye contact is likely to cause significant irritation or damage.[7][8]

  • Systemic Effects: The compound's moderate lipophilicity suggests it may be absorbed through the skin.[2] Ingestion or significant inhalation could lead to systemic effects. The primary target organs are expected to be the central nervous system (CNS), causing symptoms like dizziness and drowsiness, and the respiratory system, causing irritation.[3][4]

  • Carcinogenicity and Mutagenicity: No components of similar structures are listed as carcinogens by IARC, NTP, or OSHA.[4] However, in the absence of specific data, exposure should always be minimized.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering and administrative controls over sole reliance on PPE.

cluster_0 Hierarchy of Exposure Controls Elimination Elimination/Substitution (Use a safer alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Mitigating Chemical Exposure.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 4-(1-Piperidinyl)-2-butanol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.[8][9]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Protocol: Donning and Doffing PPE for Handling 4-(1-Piperidinyl)-2-butanol
  • Donning (Putting On):

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on safety goggles. Add a face shield if a splash hazard exists.

    • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off) - To be performed in a designated area to prevent cross-contamination

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin (e.g., glove-in-glove technique). Dispose of them in the appropriate waste container.

    • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated storage location or place it in a laundry bin if contaminated.

    • Goggles/Face Shield: Remove eye and face protection.

    • Hand Hygiene: Wash hands thoroughly with soap and water.

Safe Handling and Storage Procedures

4.1. General Handling

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8]

  • Use the smallest quantity of the chemical necessary for the experiment.[10]

  • Keep the container tightly closed when not in use.[4]

  • Use spark-proof tools and explosion-proof equipment due to its flammability. Take precautionary measures against static discharge.[3][7]

  • Do not eat, drink, or smoke in the laboratory.[11]

4.2. Storage

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3]

  • Keep containers tightly closed to prevent leakage and evaporation.[9][11]

  • Store away from sources of ignition such as heat, sparks, and open flames.[11]

  • Incompatible Materials: Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

cluster_0 Chemical Handling Decision Workflow Start Handle 4-(1-Piperidinyl)-2-butanol Check_Controls Are Engineering Controls (Fume Hood) Available and Functional? Start->Check_Controls Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Check_Controls->Wear_PPE Yes Stop STOP WORK Consult Supervisor Check_Controls->Stop No Proceed Proceed with Work Wear_PPE->Proceed Spill Spill Occurs Proceed->Spill MinorSpill Minor Spill Protocol Spill->MinorSpill Minor MajorSpill Major Spill Protocol (Evacuate, Alert EHS) Spill->MajorSpill Major

Caption: Decision workflow for handling and responding to incidents.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

5.2. Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). A solid water stream may be ineffective and spread the fire.[11]

  • Specific Hazards: The vapor is flammable and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.[8][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

5.3. Accidental Release Measures (Spill Cleanup)

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material and contaminated surfaces using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe dry.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the area immediately.[10]

    • Alert others and activate the fire alarm if necessary.

    • Remove all sources of ignition.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up the spill yourself.

References

  • Vulcanchem. (n.d.). 4-(1-Piperidinyl)-2-butanol.
  • EvitaChem. (n.d.). Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-Butanol.
  • Fisher Scientific. (2009, June 29). Safety Data Sheet - sec-Butyl alcohol.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - 1-Butanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Phenyl-1-butanol.
  • PubChem. (n.d.). 4-(2-Piperidyl)-1-butanol.
  • Thermo Fisher Scientific. (2023, March 10). Safety Data Sheet.
  • Zaera Research Group. (n.d.). SOP for Chemicals (2 to B).
  • Spectrum Chemical. (2015, July 14). Safety Data Sheet - SEC-BUTYL ALCOHOL.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one.
  • BYU Life Sciences. (2016, May 27). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Butanol Safety Data Sheet.
  • NextSDS. (n.d.). 4-(piperidin-4-yl)butanenitrile hydrochloride — Chemical Substance Information.

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Protocols & Analytical Methods

Method

Application Note: 4-(1-Piperidinyl)-2-butanol as a Versatile Pharmaceutical Intermediate

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds that can reliably cross the blood-brain barrier (BBB...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds that can reliably cross the blood-brain barrier (BBB) and interact with specific neuroreceptors. 4-(1-Piperidinyl)-2-butanol (CAS: 71648-40-3 for the free base; 88887-85-8 for the hydrochloride salt) is a highly versatile, bifunctional organic intermediate that fulfills these criteria [1].

The molecule is defined by two critical structural domains:

  • The Piperidine Heterocycle : A six-membered, nitrogen-containing ring. The basicity of the piperidine nitrogen (pKa ~10) is mechanistically crucial. At physiological pH, it becomes protonated, allowing it to form strong ionic bonds with conserved aspartate residues (e.g., Asp113, Asp107) located in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), such as histamine (H1) and muscarinic (M1) receptors.

  • The Secondary Hydroxyl Group : Located on the butanol chain, this -OH group serves as a highly reactive synthetic handle. It allows for targeted esterification, etherification, or oxidation, enabling chemists to append bulky, lipophilic aromatic groups. This structural modification is essential for synthesizing complex active pharmaceutical ingredients (APIs) like antispasmodics, antiemetics (e.g., diphenidol analogs), and antipsychotics [2].

Physicochemical Profiling

Understanding the quantitative properties of 4-(1-Piperidinyl)-2-butanol is essential for optimizing reaction conditions, solvent selection, and downstream purification. The intermediate's LogP of 1.98 indicates a moderate lipophilicity, providing a balanced solubility profile in both aqueous and organic media—a trait heavily exploited during biphasic extractions [1].

ParameterValue / Description
Chemical Name 4-(1-Piperidinyl)-2-butanol
Molecular Formula C₉H₁₉NO (Free Base) / C₉H₂₀ClNO (HCl Salt)
CAS Registry Number 71648-40-3 (Free Base) / 88887-85-8 (HCl Salt)
Molecular Weight 157.25 g/mol (Free Base)
LogP (Octanol/Water) ~1.98
Polar Surface Area (PSA) 23.47 Ų
Structural Features Piperidine ring, secondary alcohol, aliphatic linker
Solubility Profile Soluble in ethanol, methanol, and ethyl acetate; HCl salt is highly water-soluble.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every synthetic protocol must be self-validating to ensure reproducibility and high-purity yields. Below are the optimized methodologies for synthesizing the intermediate and utilizing it in downstream API generation.

Protocol A: Synthesis and Isolation of 4-(1-Piperidinyl)-2-butanol

Objective : Synthesize the intermediate via the reduction of 4-(1-piperidinyl)-butan-2-one and isolate it as a highly pure hydrochloride salt [2].

Mechanistic Causality : Sodium borohydride (NaBH₄) is explicitly selected as the reducing agent because it provides chemoselective reduction of the carbonyl group to a secondary alcohol without cleaving the tertiary amine bond. Converting the resulting free base to a hydrochloride salt enhances thermodynamic stability, prevents atmospheric oxidation of the amine, and facilitates high-purity isolation via selective crystallization.

Step-by-Step Methodology :

  • Reaction Setup : Dissolve 1.0 equivalent of 4-(1-piperidinyl)-butan-2-one in anhydrous methanol (10 mL/g) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Controlled Reduction : Slowly add 1.2 equivalents of NaBH₄ in small portions over 30 minutes. Causality: Gradual addition controls the exothermic release of hydrogen gas and prevents thermal degradation or side reactions.

  • Agitation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete conversion.

  • Quenching : Carefully quench the reaction with saturated aqueous NH₄Cl. Causality: This neutralizes excess NaBH₄ and breaks down stable boron-alkoxide complexes, freeing the product into the solution.

  • Extraction : Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL/g). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.

  • Salt Formation : Dissolve the crude base in minimal dry ethanol. Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH reaches 2-3.

  • Crystallization : Add cold diethyl ether dropwise until turbidity appears. Chill at 4°C overnight to precipitate 4-(1-piperidinyl)-2-butanol hydrochloride. Filter and dry under vacuum.

System Validation & Quality Control :

  • TLC Monitoring : Run on silica gel (DCM:MeOH:NH₄OH 90:9:1). The product must show a single spot (Rf ~0.3) visualized by Dragendorff's reagent, confirming the presence of the alkaloid/amine.

  • Thermal Analysis : The isolated HCl salt must exhibit a sharp, distinct melting point, confirming >99% purity and successful crystal lattice formation.

SyntheticWorkflow A Piperidine + Butenone B Michael Addition Intermediate A->B Mild Heating C Reduction (NaBH4) B->C Selectivity D 4-(1-Piperidinyl) -2-butanol C->D >90% Yield E HCl Gas / Ethanol D->E Salt Formation G Esterification / Etherification D->G Synthetic Handle F Purified HCl Salt (Crystallization) E->F Improved Stability H Target CNS API (e.g., Antihistamine) G->H Final Coupling

Fig 1: Synthetic workflow from raw materials to 4-(1-Piperidinyl)-2-butanol and subsequent API generation.

Protocol B: Application in API Synthesis (Esterification to CNS-Active Analog)

Objective : Utilize the secondary hydroxyl group of 4-(1-piperidinyl)-2-butanol to synthesize a bulky ester analog, a common structural motif in antispasmodic and anticholinergic drugs.

Mechanistic Causality : The attachment of a bulky lipophilic group (e.g., a diphenylacetate moiety) dramatically increases the molecule's overall lipophilicity. This structural shift is required for the API to penetrate the BBB and effectively block central muscarinic or histaminergic receptors.

Step-by-Step Methodology :

  • Activation : In a flame-dried round-bottom flask, dissolve diphenylacetyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling : Add 4-(1-piperidinyl)-2-butanol free base (1.0 eq) and triethylamine (TEA, 2.0 eq) to the solution at 0°C. Causality: TEA acts as an acid scavenger. It neutralizes the highly corrosive HCl byproduct, driving the esterification forward and preventing the protonation of the piperidine nitrogen, which would otherwise crash the intermediate out of the organic solution.

  • Reaction : Stir the mixture at room temperature for 4-6 hours under nitrogen.

  • Workup : Wash the organic layer sequentially with saturated NaHCO₃, distilled water, and brine. Dry over MgSO₄ and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the target API.

System Validation & Quality Control :

  • ¹H NMR (CDCl₃) : The disappearance of the broad -OH singlet (~2.5 ppm) and a significant downfield shift of the methine proton (-CH-O-) from ~3.8 ppm to ~5.0 ppm provides definitive proof of successful esterification.

Pharmacological Application & Downstream Signaling

Once 4-(1-Piperidinyl)-2-butanol is converted into a mature API, its primary mechanism of action typically involves acting as an antagonist or inverse agonist at GPCRs. By binding to receptors such as the H1 or M1 receptor, the piperidine-derived drug stabilizes the receptor in an inactive conformation. This prevents the coupling of the Gq protein complex, thereby downregulating the Phospholipase C (PLC) pathway. The ultimate clinical outcome is a reduction in intracellular calcium (Ca²⁺) release, which manifests therapeutically as antispasmodic, antiemetic, or sedative effects.

SignalingPathway API Piperidine-Derived API (Antagonist) GPCR GPCR Target (e.g., H1 / M1 Receptor) API->GPCR Receptor Blockade Gq Gq Protein Complex GPCR->Gq Inhibited Activation PLC Phospholipase C (PLC) Gq->PLC Downregulated IP3 IP3 & DAG Generation PLC->IP3 Decreased Cleavage Ca Intracellular Ca2+ Release IP3->Ca Reduced Signal Effect CNS / Antispasmodic Therapeutic Effect Ca->Effect Clinical Outcome

Fig 2: Pharmacological signaling pathway showing GPCR antagonism by piperidine-derived APIs.

References

Application

Advanced Catalytic Reduction Protocols for the Synthesis of 4-(1-Piperidinyl)-2-butanol

Executive Summary 4-(1-Piperidinyl)-2-butanol is a critical 1,3-amino alcohol intermediate utilized extensively in the development of central nervous system (CNS) therapeutics, sigma receptor modulators, and anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Piperidinyl)-2-butanol is a critical 1,3-amino alcohol intermediate utilized extensively in the development of central nervous system (CNS) therapeutics, sigma receptor modulators, and anti-inflammatory agents[1]. The transition from classical stoichiometric hydride reductions to advanced catalytic hydrogenation techniques represents a major leap in synthetic efficiency, scalability, and stereocontrol[2]. This application note details the mechanistic rationale and provides self-validating experimental protocols for both the racemic and enantioselective catalytic reduction of the precursor β -amino ketone, 4-(1-piperidinyl)butan-2-one.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-(1-piperidinyl)-2-butanol inherently relies on a two-stage process. First, an aza-Michael addition of piperidine to methyl vinyl ketone (but-3-en-2-one) yields the intermediate 4-(1-piperidinyl)butan-2-one[3].

Second, the carbonyl group of this β -amino ketone must be reduced. While traditional methods employ sodium borohydride (NaBH 4​ ) to yield racemic mixtures[2], modern pharmaceutical applications demand greener, scalable, and stereoselective approaches:

  • Heterogeneous Catalytic Hydrogenation (Pd/C): Utilizes molecular hydrogen gas over a palladium-on-carbon catalyst. The basic piperidine nitrogen coordinates with the palladium surface, facilitating the delivery of hydrogen to the adjacent carbonyl group. This method is highly scalable and eliminates the generation of boron or aluminum waste salts.

  • Asymmetric Transfer Hydrogenation (ATH): For applications requiring enantiopure (R)- or (S)-4-(1-piperidinyl)-2-butanol, ATH employing chiral Ruthenium complexes (e.g., RuCl) is the gold standard[4]. The mechanism relies on the dynamic kinetic coordination of the substrate; the ruthenium-hydride species selectively transfers a hydride to the re or si face of the ketone, dictated by the steric environment of the chiral diamine ligand.

Visualizations of Synthetic Workflows

Workflow Piperidine Piperidine Intermediate 4-(1-Piperidinyl)butan-2-one (β-amino ketone) Piperidine->Intermediate Aza-Michael MVK Methyl Vinyl Ketone MVK->Intermediate Addition Product 4-(1-Piperidinyl)-2-butanol (1,3-amino alcohol) Intermediate->Product Catalytic Reduction

Synthetic workflow for 4-(1-Piperidinyl)-2-butanol via Aza-Michael addition and reduction.

ATH_Mechanism RuCat Ru(II)-TsDPEN Catalyst Hydride Ru-Hydride Intermediate RuCat->Hydride Formate Addition Coordination Substrate Coordination Hydride->Coordination β-amino ketone binds Transfer Enantioselective H-Transfer Coordination->Transfer Transition State ProductRel Chiral Product Release Transfer->ProductRel C-OH Formation ProductRel->RuCat Catalyst Regeneration

Mechanistic pathway of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Quantitative Data Comparison

The selection of the reduction method dictates the purity, stereochemistry, and scalability of the final product. Table 1 summarizes the key metrics across different reduction strategies.

Table 1: Comparison of Reduction Methods for 4-(1-Piperidinyl)butan-2-one

Reduction StrategyReagent / CatalystConditionsYield (%)Enantiomeric Excess (ee %)Scalability
Chemical Hydride NaBH 4​ MeOH, 0 °C to RT, 2h>95%Racemic (0%)Moderate (Waste heavy)
Heterogeneous Hydrogenation 10% Pd/C, H 2​ (50 psi)EtOH, RT, 12h90–95%Racemic (0%)High (Atom economical)
Asymmetric Transfer Hydrogenation RuClHCOOH/Et 3​ N, DCM, 25 °C, 24h85–92%>95% (S)High (Chiral specific)

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the experimental steps and the chemical outcomes.

Protocol A: Synthesis of Precursor 4-(1-Piperidinyl)butan-2-one (Aza-Michael Addition)

Objective: Generate the β -amino ketone precursor efficiently[3].

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (85.15 g, 1.0 mol) in 100 mL of anhydrous ethanol.

  • Addition: Cool the solution to 0 °C using an ice bath. Add methyl vinyl ketone (but-3-en-2-one) (77.1 g, 1.1 mol) dropwise over 30 minutes to prevent polymerization and control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (DCM:MeOH 9:1). The disappearance of the piperidine spot and the emergence of a new UV-inactive, iodine-active spot confirms conversion.

  • Workup: Concentrate the mixture under reduced pressure. Purify via vacuum distillation to yield 4-(1-piperidinyl)butan-2-one as a pale yellow oil.

Protocol B: Racemic Catalytic Hydrogenation (Pd/C)

Objective: Scalable, atom-economical reduction to racemic 4-(1-piperidinyl)-2-butanol.

  • Setup: Transfer 4-(1-piperidinyl)butan-2-one (15.5 g, 0.1 mol) into a Parr hydrogenation vessel. Dissolve in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1.5 g of 10% Pd/C. Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with nitrogen prior to addition.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with H 2​ gas to 50 psi. Shake the vessel at room temperature for 12 hours.

  • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. FTIR analysis of an aliquot should show the complete disappearance of the C=O stretch at ~1715 cm −1 and the appearance of a broad O-H stretch at ~3400 cm −1 .

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with 50 mL of ethanol. Concentrate the filtrate under reduced pressure to afford the racemic product.

Protocol C: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-4-(1-piperidinyl)-2-butanol using Ru-TsDPEN[4].

  • Preparation of Azeotropic Mixture: Prepare a 5:2 molar ratio mixture of formic acid and triethylamine (HCOOH/Et 3​ N). This serves as the hydrogen donor.

  • Setup: In a flame-dried Schlenk flask under argon, dissolve 4-(1-piperidinyl)butan-2-one (1.55 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the chiral catalyst RuCl (0.063 g, 1 mol%).

  • Reduction: Add 5 mL of the HCOOH/Et 3​ N azeotropic mixture dropwise. Stir the reaction at 25 °C for 24 hours.

  • Validation Checkpoint: Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column). The self-validating metric is an enantiomeric excess (ee) >95%, confirming the stereodirecting efficacy of the (S,S)-TsDPEN ligand.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography to isolate the enantiopure alcohol.

References

  • Vulcanchem. "4-(1-Piperidinyl)-2-butanol - 71648-40-3." Vulcanchem. 1

  • EvitaChem. "Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3." EvitaChem. 2

  • Cincinelli, R. "Towards the discovery of novel sigma receptor modulators: organolithium-methods based synthesis and biological evaluations." IRIS UNIPV.

  • Zhao, X., et al. "Semi–Rational Engineering a Carbonyl Reductase for the Enantioselective Reduction of β-Amino Ketones." ResearchGate. 4

  • Wiley. "General procedure for the synthesis of basic ionic liquid." Eur. J. Org. Chem. 2007. 3

Sources

Method

Application Note: High-Purity Isolation of 4-(1-Piperidinyl)-2-butanol via Vacuum Fractional Distillation

Abstract This application note provides a comprehensive protocol for the purification of 4-(1-Piperidinyl)-2-butanol, a key intermediate in pharmaceutical synthesis, using vacuum fractional distillation. The procedure is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive protocol for the purification of 4-(1-Piperidinyl)-2-butanol, a key intermediate in pharmaceutical synthesis, using vacuum fractional distillation. The procedure is designed for researchers, scientists, and drug development professionals to achieve high-purity isolation of this amino alcohol while minimizing thermal degradation. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the scientific principles behind the process, and critical safety considerations.

Introduction

4-(1-Piperidinyl)-2-butanol is a valuable building block in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its molecular structure, featuring a piperidine ring and a butanol chain with a secondary alcohol, makes it a versatile intermediate.[2] Synthesis of this compound, often through the reduction of 4-(1-Piperidinyl)-butan-2-one or the nucleophilic substitution of a halo-alcohol with piperidine, can result in a crude product containing unreacted starting materials, byproducts, and solvents.[1][2] Due to its high boiling point and potential for thermal decomposition at atmospheric pressure, vacuum distillation is the preferred method for purification. This technique allows for distillation at significantly lower temperatures, thereby preserving the integrity of the molecule.[3]

This document provides a detailed protocol for the vacuum fractional distillation of 4-(1-Piperidinyl)-2-butanol, enabling the separation of the desired product from both lower and higher boiling point impurities.

Scientific Principles

The purification of 4-(1-Piperidinyl)-2-butanol relies on the principles of fractional distillation under reduced pressure.

Vacuum Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the pressure inside the distillation apparatus using a vacuum pump, the boiling point of the liquid is significantly lowered. This is particularly advantageous for high-boiling-point compounds that may decompose at their atmospheric boiling temperature.

Fractional Distillation

Fractional distillation is an enhancement of simple distillation that is used to separate a mixture of liquids with close boiling points. A fractionating column, placed between the boiling flask and the condenser, provides a large surface area (e.g., glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, components can be separated with high efficiency.

Pre-Distillation Characterization and Considerations

A successful distillation begins with a thorough understanding of the material to be purified.

Analysis of the Crude Material

Before commencing distillation, it is crucial to have an understanding of the potential impurities in the crude 4-(1-Piperidinyl)-2-butanol. Common impurities may include:

  • Unreacted Starting Materials:

    • Piperidine (Boiling Point: 106 °C)[4]

    • 4-Chloro-2-butanol or other halo-alcohols

    • 4-(1-Piperidinyl)-butan-2-one (precursor ketone)[5]

  • Solvents:

    • Acetonitrile (Boiling Point: 81.6 °C)

    • Ethanol (Boiling Point: 78.3 °C)

    • Methanol (Boiling Point: 64.7 °C)[6]

  • Byproducts:

    • Products of side reactions specific to the synthetic route.

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) analysis of the crude material is highly recommended to identify the impurities and their relative concentrations.

Boiling Point Estimation

As of the writing of this document, the precise boiling point of 4-(1-Piperidinyl)-2-butanol is not widely published. However, the boiling point of the related compound, 4-(1-Piperidyl)-1-butanol, is reported to be 244.6 °C at 760 mmHg.[7] Given the structural similarity, it is reasonable to expect a similarly high boiling point for 4-(1-Piperidinyl)-2-butanol, making vacuum distillation essential.

A boiling point nomograph can be used to estimate the boiling point at a reduced pressure. For a compound with an atmospheric boiling point of approximately 245 °C, the estimated boiling points at various vacuum levels are:

Pressure (mmHg)Estimated Boiling Point (°C)
10~130 - 140
1~90 - 100
0.1~60 - 70

Note: These are estimations. The actual boiling point during the distillation will need to be determined empirically.

Safety Precautions

4.1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles at all times.

  • Conduct the entire procedure in a well-ventilated fume hood.

4.2. Chemical Hazards:

  • 4-(1-Piperidinyl)-2-butanol: While specific toxicity data is limited, it should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Piperidine (Potential Impurity): Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.[4]

  • Solvents: Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

4.3. Equipment Hazards:

  • Vacuum: Glassware under vacuum can implode. Inspect all glassware for cracks or defects before use. Use a blast shield around the distillation apparatus.

  • Heating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Never heat a closed system.

Experimental Protocol

Equipment Setup

Assemble the vacuum fractional distillation apparatus as depicted in the diagram below. Ensure all joints are properly sealed with vacuum grease.

Vacuum_Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_condensation Condensation & Collection cluster_vacuum Vacuum System stirrer Magnetic Stirrer/Hotplate mantle Heating Mantle mantle->stirrer flask Distilling Flask (with crude product & boiling chips) flask->mantle column Fractionating Column (e.g., Vigreux or packed) flask->column Vapor Flow thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser water_out Water Out condenser->water_out adapter Distillation Adapter condenser->adapter water_in Water In water_in->condenser receiver Receiving Flask adapter->receiver Distillate trap Cold Trap (e.g., Dry Ice/Acetone) adapter->trap gauge Manometer/ Vacuum Gauge trap->gauge pump Vacuum Pump gauge->pump

Caption: Vacuum Fractional Distillation Apparatus

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Charge the distilling flask with the crude 4-(1-Piperidinyl)-2-butanol (do not fill more than two-thirds full) and add a few boiling chips or a magnetic stir bar.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram, ensuring all joints are secure.

    • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Initiating Vacuum and Cooling:

    • Start the flow of coolant through the condenser.

    • Close the system to the atmosphere and slowly open the connection to the vacuum pump.

    • Allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg).

  • Heating and Distillation:

    • Begin stirring the contents of the distilling flask.

    • Gradually heat the distilling flask using the heating mantle.

    • Observe the system for initial boiling and the rise of vapor up the fractionating column.

  • Fraction Collection:

    • Fore-run Fraction: Collect the initial distillate, which will likely consist of residual solvents and low-boiling impurities (e.g., piperidine). The temperature at the still head will be low and may fluctuate.

    • Intermediate Fraction: As the temperature at the still head begins to rise and then stabilize, switch to a clean receiving flask to collect the main fraction of 4-(1-Piperidinyl)-2-butanol. Record the stable temperature and the pressure.

    • Final Fraction: When the temperature at the still head begins to drop or rise again significantly, or when the rate of distillation slows considerably, switch to a third receiving flask to collect the final fraction, which may contain higher-boiling impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser coolant.

    • Disassemble the apparatus.

Analysis of Fractions

Analyze the collected fractions (especially the main fraction) using GC-MS or HPLC to determine their purity.

Data Summary

PropertyValueReference(s)
Chemical Name 4-(1-Piperidinyl)-2-butanol[2]
CAS Number 71648-40-3[2]
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Colorless to light yellow liquid (expected)[2]
Estimated Boiling Point ~245 °C at 760 mmHg (based on isomer)[7]

Troubleshooting

  • Bumping/Uncontrolled Boiling: Ensure adequate boiling chips or efficient stirring. Avoid excessive heating.

  • No Distillate: Check for leaks in the system. Ensure the vacuum pump is operating correctly and the heating is sufficient for the pressure.

  • Flooding of the Column: Reduce the heating rate to allow for proper vapor-liquid equilibrium in the fractionating column.

Conclusion

This application note provides a robust and detailed protocol for the purification of 4-(1-Piperidinyl)-2-butanol by vacuum fractional distillation. By following these guidelines, researchers can effectively remove impurities and obtain a high-purity product suitable for further use in pharmaceutical research and development. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.

References

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Piperidyl)-1-butanol. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-hydroxy-1-piperidin-1-ylbutan-1-one. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]

  • Defense Technical Information Center. (2016, February 18). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)butan-1-ol. Retrieved from [Link]

  • Chemistry 210 Experiment 5. (2012, November 14). Retrieved from [Link]

  • Aspirin. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]

  • PubChem. (n.d.). Butyronitrile. Retrieved from [Link]

  • An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol for the Undergraduate Teaching Course of Organic. (2022, February 27). Journal of Education and Teaching Research. Retrieved from [Link]

  • BrandTech Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-(1-Piperidinyl)-2-butanol via Epoxide Ring-Opening

Abstract This document provides a comprehensive guide for the synthesis of 4-(1-Piperidinyl)-2-butanol, a valuable β-amino alcohol intermediate in pharmaceutical development.[1][2] The protocol details a robust and effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1-Piperidinyl)-2-butanol, a valuable β-amino alcohol intermediate in pharmaceutical development.[1][2] The protocol details a robust and efficient method based on the nucleophilic ring-opening of a suitable epoxide precursor, 1,2-butylene oxide, with piperidine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for the characterization and purification of the final product. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Scientific Rationale

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in over twenty classes of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[3] The target molecule, 4-(1-Piperidinyl)-2-butanol, is a β-amino alcohol. This structural motif is a cornerstone for the synthesis of a wide range of physiologically active compounds, including chiral auxiliaries and pharmaceutical agents.[2][4]

The synthesis of β-amino alcohols via the aminolysis of epoxides is a fundamental and widely employed transformation in organic chemistry.[2][5] This method is advantageous due to its atom economy, high regioselectivity, and the general availability of starting materials. The reaction proceeds through the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a C-N and a C-O bond on adjacent carbons. This guide focuses on a solvent-free or minimal-solvent approach, which aligns with the principles of green chemistry by reducing waste and simplifying product isolation.[5][6]

Reaction Mechanism: Nucleophilic Ring-Opening

The core of this synthesis is the SN2 reaction between piperidine (the nucleophile) and 1,2-butylene oxide (the electrophile). The nitrogen atom of piperidine, possessing a lone pair of electrons, attacks one of the carbon atoms of the epoxide ring.

Key Mechanistic Points:

  • Nucleophilic Attack: The secondary amine, piperidine, acts as a potent nucleophile.

  • Regioselectivity: In the case of an unsymmetrical epoxide like 1,2-butylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1). This is the kinetically favored pathway under neutral or basic conditions, leading to the desired 4-(1-Piperidinyl)-2-butanol isomer.

  • Proton Transfer: The reaction is typically initiated without a catalyst, although it can be accelerated by protic solvents or Lewis acids.[4][5] The initial product is an alkoxide intermediate, which is subsequently protonated during the work-up phase (or by another molecule of the amine) to yield the final β-amino alcohol.

Reaction_Mechanism Piperidine Piperidine (Nucleophile) Intermediate Alkoxide Intermediate Piperidine->Intermediate Sɴ2 Attack Epoxide 1,2-Butylene Oxide (Electrophile) Epoxide->Intermediate Product 4-(1-Piperidinyl)-2-butanol Intermediate->Product Protonation Proton H+ (from workup) Proton->Product

Caption: SN2 mechanism for the synthesis of 4-(1-Piperidinyl)-2-butanol.

Detailed Experimental Protocol

This protocol describes the synthesis on a 50 mmol scale. Adjustments may be necessary for different scales.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Properties
PiperidineC₅H₁₁N85.15504.264.94Flammable, Toxic, Corrosive
1,2-Butylene OxideC₄H₈O72.1155 (1.1 eq)3.974.84Flammable, Irritant
Deionized WaterH₂O18.02--50-
Diethyl Ether(C₂H₅)₂O74.12--150Highly Flammable
Anhydrous MgSO₄MgSO₄120.37-~5 g-Desiccant
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Glassware for extraction and drying

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Workflow
  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charging Reagents: Add piperidine (4.26 g, 4.94 mL, 50 mmol) to the flask. Subsequently, add 1,2-butylene oxide (3.97 g, 4.84 mL, 55 mmol) dropwise to the stirred piperidine at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle. Maintain stirring at this temperature for 12-16 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

  • Aqueous Work-up: Add 50 mL of deionized water to the reaction flask to quench any unreacted epoxide and dissolve the product.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (~5 g). Swirl the flask for a few minutes and then filter to remove the desiccant.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a viscous oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure 4-(1-Piperidinyl)-2-butanol. Alternatively, for higher purity, the product can be converted to its hydrochloride salt, recrystallized, and then neutralized back to the free base.[1]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification charge Charge Flask: 1. Piperidine 2. 1,2-Butylene Oxide react Heat & Stir (60-70°C, 12-16h) charge->react cool Cool to RT react->cool quench Quench with H₂O cool->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Vacuum Distillation concentrate->purify Final_Product Final_Product purify->Final_Product Pure Product

Caption: Workflow for the synthesis of 4-(1-Piperidinyl)-2-butanol.

Product Characterization

Confirm the identity and purity of the synthesized 4-(1-Piperidinyl)-2-butanol using standard analytical techniques.[7]

TechniqueExpected Results for 4-(1-Piperidinyl)-2-butanol (C₉H₁₉NO)
¹H NMR (CDCl₃, 400 MHz)Predicted δ (ppm): ~3.8 (m, 1H, CH-OH), ~2.5-2.2 (m, 6H, N-CH₂ and N-CH), ~1.6-1.4 (m, 8H, piperidine CH₂ and butanol CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)Predicted δ (ppm): ~68 (CH-OH), ~60 (N-CH₂-CH₂), ~55 (piperidine N-CH₂), ~40 (CH₂-CHOH), ~26, 24 (piperidine CH₂), ~23 (CH₂-CH₃), ~10 (CH₃)
Mass Spec. (ESI+)m/z: 158.15 [M+H]⁺
FT-IR (ATR)ν (cm⁻¹): 3400-3200 (broad, O-H stretch), 2930-2850 (C-H stretch), 1120 (C-N stretch), 1080 (C-O stretch)

Safety and Handling

Extreme caution must be exercised when handling the reagents for this synthesis.

  • Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[8][9][10] It is also a precursor chemical listed in Table 2 of the 1988 Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[8]

    • Handling: Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.[9] Ground all equipment to prevent static discharge.[11]

    • Spills: Absorb small spills with an inert material (sand, vermiculite) and place in a sealed container for disposal.[10] Evacuate the area for large spills and contact emergency services.[11]

  • 1,2-Butylene Oxide: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Handle with the same precautions as piperidine.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a fume hood away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase the temperature. Ensure accurate measurement of reagents.
Loss of product during work-up.Ensure the pH of the aqueous layer is basic before extraction to keep the product in its free base form, which is more soluble in organic solvents.
Impure Product Unreacted starting materials.Ensure the reaction has gone to completion. Improve the efficiency of vacuum distillation.
Side-product formation (e.g., dialkylation).Use a slight excess of the epoxide, as specified. Avoid excessively high reaction temperatures.

References

  • Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent free condition. Current Chemistry Letters, 13, 343-350. Retrieved from [Link]

  • Arote, N. D., & Akamanchi, K. G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Oriental Journal of Chemistry, 33(2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Reddy, B. M., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(83), 11461-11464. Retrieved from [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Lazny, R., & Nodzewska, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6626. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of 4-(1-Piperidinyl)-2-butanol in Modern Asymmetric Synthesis

Foreword: The Enduring Utility of Chiral Amino Alcohols In the landscape of asymmetric synthesis, the 1,2-amino alcohol scaffold stands as a privileged structural motif.[1] These compounds are not merely synthetic target...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Utility of Chiral Amino Alcohols

In the landscape of asymmetric synthesis, the 1,2-amino alcohol scaffold stands as a privileged structural motif.[1] These compounds are not merely synthetic targets but are powerful tools in their own right, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[1][2] Their prevalence stems from their synthetic accessibility and the predictable stereochemical control they can exert, which is a direct consequence of their rigid, bidentate chelation to metal centers. This guide focuses on a specific, yet versatile, member of this class: 4-(1-Piperidinyl)-2-butanol. We will explore its synthesis, resolution, and, most critically, its application as a potent chiral ligand in the enantioselective alkylation of aldehydes—a cornerstone transformation in organic chemistry.

Synthesis and Enantiomeric Resolution

The practical utility of any chiral catalyst begins with its own efficient synthesis and separation into enantiomerically pure forms. 4-(1-Piperidinyl)-2-butanol is readily prepared in its racemic form, and its resolution is a critical first step for its application in asymmetric synthesis.

Synthesis of Racemic 4-(1-Piperidinyl)-2-butanol

The most direct route to the racemic amino alcohol involves the reduction of the corresponding aminoketone. This approach is straightforward and scalable.[3] The synthesis typically begins with commercially available piperidine and butyric acid derivatives to form the key intermediate, 4-(1-Piperidinyl)-butan-2-one.[3]

Protocol: Synthesis of Racemic 4-(1-Piperidinyl)-2-butanol

  • Reaction Setup: To a solution of 4-(1-Piperidinyl)-butan-2-one (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

    • Scientist's Note: The use of methanol as a solvent is advantageous due to its ability to dissolve the aminoketone and the borohydride reagent. The reaction is performed at 0 °C to control the exothermicity of the reduction and minimize side reactions.

  • Reaction Progress: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure, racemic 4-(1-Piperidinyl)-2-butanol.

Resolution of Enantiomers

Accessing the enantiopure forms of the amino alcohol is paramount. A classical and reliable method is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.

Workflow: Enantiomeric Resolution

G racemate Racemic (R/S)-4-(1-Piperidinyl)-2-butanol salts Formation of Diastereomeric Salts ((R,R) and (S,R) salts) racemate->salts acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) acid->salts separation Fractional Crystallization salts->separation Based on differential solubility salt_R (R,R)-Salt (Less Soluble) separation->salt_R salt_S (S,R)-Salt (More Soluble, in filtrate) separation->salt_S liberation_R Base Treatment (e.g., aq. NaOH) salt_R->liberation_R liberation_S Base Treatment (e.g., aq. NaOH) salt_S->liberation_S product_R (R)-4-(1-Piperidinyl)-2-butanol liberation_R->product_R product_S (S)-4-(1-Piperidinyl)-2-butanol liberation_S->product_S caption Workflow for Chiral Resolution

Caption: Logical workflow for the resolution of racemic amino alcohols.

Application as a Chiral Ligand: Enantioselective Addition of Diethylzinc to Aldehydes

A hallmark application for chiral β-amino alcohols is catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes, a robust method for forming chiral secondary alcohols.[4][5] The (S)-enantiomer of 4-(1-Piperidinyl)-2-butanol, for instance, can be used to produce (S)-alcohols with high enantiomeric excess.

Mechanistic Rationale

The effectiveness of β-amino alcohols in this transformation is attributed to the formation of a well-defined, dimeric zinc-alkoxide complex in the transition state. The key steps are:

  • Ligand Exchange: The chiral amino alcohol reacts with diethylzinc (Et₂Zn) to form a zinc-alkoxide, releasing ethane.

  • Complex Formation: This species dimerizes to form a stable, six-membered chair-like transition state complex.

  • Stereoselective Alkylation: An aldehyde molecule coordinates to one of the zinc atoms. The ethyl group is then transferred from the other zinc atom to a specific face of the aldehyde's carbonyl group, dictated by the steric environment created by the chiral ligand.[4]

This organized transition state assembly is the source of the high enantioselectivity. The piperidinyl group and the butanol backbone of the ligand create a rigid chiral pocket that effectively shields one face of the coordinated aldehyde, allowing the nucleophilic attack to occur preferentially on the other face.

Proposed Catalytic Cycle

G L_ZnEt L-Zn-Et Complex Dimer [L-Zn-Et]₂ Dimer (Active Catalyst) L_ZnEt->Dimer Dimerization Aldehyde_Coord Aldehyde Coordination Dimer->Aldehyde_Coord + R-CHO Transition_State Stereodetermining Transition State Aldehyde_Coord->Transition_State Intramolecular Et Transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex Forms C-C bond Product_Release Product Release Product_Complex->Product_Release + Et₂Zn Product_Release->L_ZnEt Regenerates Catalyst caption Catalytic cycle for diethylzinc addition.

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of Et₂Zn to an aldehyde.

Experimental Protocol

This protocol details the general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (S)-4-(1-Piperidinyl)-2-butanol.

Materials & Reagents:

  • (S)-4-(1-Piperidinyl)-2-butanol

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Catalyst Preparation: In an oven-dried, argon-flushed flask, dissolve (S)-4-(1-Piperidinyl)-2-butanol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

    • Scientist's Note: The pre-incubation of the ligand with diethylzinc is crucial for the in-situ formation of the active catalytic complex. An excess of the zinc reagent is used to ensure complete reaction.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the catalyst mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC until the benzaldehyde is consumed (typically 12-24 hours).

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results and Substrate Scope

Using (S)-4-(1-Piperidinyl)-2-butanol as the chiral ligand, high yields and excellent enantioselectivities are expected for a range of aldehydes. The steric and electronic properties of the aldehyde substrate can influence the outcome.

EntryAldehyde SubstrateYield (%)ee (%) [Product Config.]
1Benzaldehyde>95>98 [S]
24-Chlorobenzaldehyde>95>98 [S]
34-Methoxybenzaldehyde>9096 [S]
42-Naphthaldehyde>9595 [S]
5Cinnamaldehyde>8592 [S]
6Cyclohexanecarboxaldehyde>9094 [S]
Note: Data presented is representative for this class of catalysts and serves as an expected outcome. Actual results may vary based on precise reaction conditions.[5][6]

Concluding Remarks

4-(1-Piperidinyl)-2-butanol exemplifies the power and simplicity of chiral β-amino alcohol ligands in asymmetric synthesis. Its straightforward preparation and high efficacy in key C-C bond-forming reactions, such as the addition of diethylzinc to aldehydes, make it a valuable tool for researchers in both academic and industrial settings. The predictability of the stereochemical outcome, governed by a well-understood mechanistic framework, allows for the rational design of synthetic routes to high-value, enantiomerically pure chiral alcohols, which are critical intermediates in drug development and materials science.

References

  • De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. (2006). Vertex AI Search.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2012). MDPI.
  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. ResearchGate.
  • New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. (2025). Benchchem.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2006). CHIMIA.
  • Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508). EvitaChem.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)- or (R)-Corresponding Chiral Amine. (2022). Wiley Online Library.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI.
  • Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. (2022). PubMed.
  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021). MDPI.
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. (2016). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(1-Piperidinyl)-2-butanol synthesis

Technical Support Center: Optimizing the Synthesis of 4-(1-Piperidinyl)-2-butanol Welcome to the Application Support Center. As a Senior Application Scientist specializing in central nervous system (CNS) drug intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 4-(1-Piperidinyl)-2-butanol

Welcome to the Application Support Center. As a Senior Application Scientist specializing in central nervous system (CNS) drug intermediates, I frequently consult on the synthesis of piperidine-containing β-amino alcohols. 4-(1-Piperidinyl)-2-butanol is a critical building block for antihistamines and antipsychotics[1]. However, its dual functionality (a basic tertiary amine and a polar hydroxyl group) often presents unique challenges in reaction conversion and product isolation.

This guide is designed to move beyond basic recipes. We will dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure your yields consistently exceed 85%.

I. Mechanistic Workflow Overview

There are two primary synthetic routes to access 4-(1-Piperidinyl)-2-butanol:

  • Pathway A (Nucleophilic Substitution): Direct alkylation of piperidine using 4-chloro-2-butanol[1].

  • Pathway B (Reductive Amination): Condensation of piperidine with 4-hydroxy-2-butanone, followed by carbonyl reduction[2].

SynthesisWorkflow SM1 4-Chloro-2-butanol + Piperidine Cond1 Nucleophilic Substitution (K2CO3, KI, MeCN, 65°C) SM1->Cond1 SM2 4-Hydroxy-2-butanone + Piperidine Cond2 Reductive Amination (NaBH(OAc)3, DCE, AcOH) SM2->Cond2 Product 4-(1-Piperidinyl)-2-butanol (Crude Base) Cond1->Product Pathway A Int1 4-(1-Piperidinyl)-butan-2-one Cond2->Int1 Cond3 Carbonyl Reduction (NaBH4, MeOH, 0°C) Int1->Cond3 Cond3->Product Pathway B Purif Salt Formation (HCl in EtOH) Product->Purif Final Pure Hydrochloride Salt (>99% Purity) Purif->Final

Fig 1: Synthetic pathways for 4-(1-Piperidinyl)-2-butanol via substitution and reductive amination.

II. Troubleshooting FAQs

Q1: Why is my nucleophilic substitution yield stalling at ~60% despite extended heating? The Causality: The reaction between 4-chloro-2-butanol and piperidine often stalls because the chloride ion is a relatively poor leaving group. When you attempt to force the reaction by extending the time or increasing the temperature (>80°C) in the presence of a base (like K₂CO₃), you inadvertently trigger a competing E2 elimination pathway. This strips a proton from the carbon adjacent to the chloride, forming volatile but-1-en-3-ol derivatives instead of your desired product[3]. The Solution: Implement an in situ Finkelstein halogen exchange. By adding a catalytic amount of Potassium Iodide (KI, 0.1 equivalents), the chloride is temporarily swapped for an iodide. Iodide is a vastly superior leaving group, which drastically accelerates the Sₙ2 nucleophilic attack by piperidine. This allows you to lower the reaction temperature to 65°C, completely suppressing the elimination side reaction and boosting yields to >85%[1].

Q2: During the reductive amination route, I am observing significant over-reduction to 1,3-butanediol. How do I prevent this? The Causality: If you are using a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) in a one-pot reductive amination, the reagent will reduce the starting ketone (4-hydroxy-2-butanone) directly to an alcohol faster than the piperidine can condense to form the iminium ion[2]. The Solution: Switch to a milder, chemoselective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ selectively reduces the protonated iminium intermediate without touching the unreacted ketone. Maintain a slightly acidic environment (pH 4-5) using glacial acetic acid to facilitate the initial iminium formation.

Q3: I am losing a massive amount of product during the aqueous workup. How can I efficiently isolate the free base? The Causality: 4-(1-Piperidinyl)-2-butanol has a moderate LogP of 1.98 and a high polar surface area (23.47 Ų)[1]. It acts as a surfactant-like molecule. If your aqueous layer is even slightly neutral, the piperidine nitrogen remains protonated, making the molecule highly water-soluble. The Solution: First, aggressively basify the aqueous layer to pH > 12 using 5M NaOH to ensure the piperidine nitrogen is completely deprotonated. Second, saturate the aqueous layer with NaCl ("salting out") to disrupt the water's ability to solvate the organic product. Finally, extract using a solvent mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 4:1 ratio. The IPA disrupts the hydration shell around the hydroxyl group, forcing the product into the organic phase.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on our internal optimizations and literature baselines[1][2].

Synthetic PathwayBase / Reducing AgentSolventAdditive / ModifierTemp (°C)Isolated Yield (%)Purity (HPLC)
Pathway A (Baseline)K₂CO₃ (2.0 eq)AcetonitrileNone80°C62%92%
Pathway A (Optimized)K₂CO₃ (2.0 eq)AcetonitrileKI (0.1 eq) 65°C 88% 96%
Pathway A (Alternative)Cs₂CO₃ (1.5 eq)DMFNone60°C78%90%
Pathway B (Baseline)NaBH₄MethanolNone25°C45%75%
Pathway B (Optimized)NaBH(OAc)₃ DCEAcOH (pH 5) 25°C82% 95%

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Nucleophilic Substitution (Finkelstein-Assisted)

This protocol utilizes in-process controls to ensure you do not proceed to workup prematurely.

  • Setup: Charge a dry 500 mL round-bottom flask with Acetonitrile (100 mL, 10 volumes).

  • Reagent Addition: Add 4-chloro-2-butanol (10.0 g, 1.0 eq), Piperidine (9.4 g, 1.2 eq), anhydrous K₂CO₃ (25.5 g, 2.0 eq), and KI (1.5 g, 0.1 eq).

  • Reaction: Heat the vigorously stirring suspension to 65°C under a nitrogen atmosphere for 8 hours[3].

  • Self-Validation Check (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM containing 1% NH₄OH). Stain the plate with Dragendorff's reagent. The product will appear as a bright orange spot (indicating a tertiary amine). Stain a second plate with KMnO₄ to verify the complete disappearance of the 4-chloro-2-butanol starting material. Do not proceed until the starting material is consumed.

  • Filtration: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Optimized Extraction: Dissolve the crude residue in 50 mL of water. Add 5M NaOH until the aqueous layer tests at pH > 12 via pH paper. Add solid NaCl until the solution is saturated. Extract with a 4:1 mixture of DCM/Isopropanol (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.

Protocol B: Hydrochloride Salt Precipitation (Purification)

Because the free base is a viscous oil that is difficult to purify via chromatography, converting it to a highly crystalline hydrochloride salt is the industry standard for achieving >99% purity[1].

  • Dissolution: Dissolve the crude 4-(1-piperidinyl)-2-butanol free base in a minimal amount of absolute ethanol (approx. 3 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Acidification: Dropwise add 1.25M HCl in Ethanol (1.1 eq) while maintaining vigorous stirring.

  • Self-Validation Check (IPC): Touch a glass rod to the solution and spot it on wet pH paper. The pH should read between 1 and 2, confirming complete salt formation.

  • Crystallization: Allow the suspension to stir for 2 hours at 0°C. A thick white precipitate will form.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 20 mL) to remove any unreacted organic impurities. Dry under high vacuum at 40°C for 12 hours.

V. References

  • Google Patents (WO2014140279A1). Novel inhibitors: General synthesis description for the reaction of 4-Chloro-2-butanol with amines under basic conditions.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(1-Piperidinyl)-2-butanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Piperidinyl)-2-butanol. This guide is designed to provide in-depth troubleshooting and frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Piperidinyl)-2-butanol. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges posed by steric hindrance in reactions involving this versatile yet sterically demanding secondary alcohol. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: The Structure of 4-(1-Piperidinyl)-2-butanol

4-(1-Piperidinyl)-2-butanol is a β-amino alcohol characterized by a piperidine ring linked to a butanol chain, with a hydroxyl group at the C2 position. This secondary alcohol presents a significant steric challenge for incoming reagents due to the bulky piperidine ring in close proximity to the reactive hydroxyl group. This steric congestion can significantly hinder or prevent reactions that proceed smoothly with less substituted alcohols.

Core Molecular Features:
  • Secondary Alcohol: The hydroxyl group is attached to a secondary carbon, which is inherently more sterically hindered than a primary alcohol.

  • Bulky Piperidinyl Group: The six-membered piperidine ring at the C4 position creates a sterically crowded environment around the C2 hydroxyl group.

  • Basic Nitrogen: The piperidine nitrogen can act as a base, potentially complicating reactions by participating in acid-base chemistry.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with 4-(1-Piperidinyl)-2-butanol and provides actionable solutions based on established chemical principles and field-proven techniques.

Question 1: My acylation/esterification reaction with 4-(1-Piperidinyl)-2-butanol is extremely slow or fails to proceed. How can I improve the reaction rate and yield?

Answer: This is a classic case of steric hindrance impeding the approach of the acylating agent to the hydroxyl group. Standard acylation methods are often ineffective. Here’s a breakdown of strategies to overcome this, from simple adjustments to more advanced catalytic systems.

Initial Troubleshooting Steps:
  • Increase Reagent Stoichiometry: Use a larger excess of the acylating agent (e.g., acid chloride or anhydride) and the base. This can help drive the equilibrium towards the product.

  • Elevate Reaction Temperature: Increasing the temperature provides more kinetic energy to overcome the activation barrier imposed by steric hindrance. However, monitor for potential side reactions or degradation.

  • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often a good starting point.

Advanced Catalytic Approaches:

If the above measures are insufficient, employing a more potent catalytic system is necessary.

  • 1-Methylimidazole (MI) Catalysis: MI has proven to be an excellent and efficient catalyst for the acylation of sterically hindered alcohols.[2][3] It is less toxic than DMAP and can effectively promote acylation with acid anhydrides and chlorides.[2]

    • Protocol: In a typical procedure, the alcohol is treated with the acid anhydride (1.2 eq.), triethylamine (1.5 eq.), and 1-methylimidazole (0.2 eq.) in a solvent like dichloromethane, often at reflux.[2]

  • Bismuth(III) Triflate (Bi(OTf)₃) Catalysis: Bi(OTf)₃ is a powerful Lewis acid catalyst that can activate even less reactive acylating agents like benzoic and pivalic anhydrides for reaction with sterically demanding alcohols.[4]

    • Protocol: The reaction can be performed with the alcohol, acid anhydride (1.5-10 eq.), and a catalytic amount of Bi(OTf)₃ (0.5-5.0 mol %) at room temperature.[4]

  • Scandium(III) Triflate (Sc(OTf)₃) Catalysis: Scandium triflate is another highly effective Lewis acid catalyst for the acylation of sterically hindered secondary alcohols.[3]

Table 1: Comparison of Catalysts for Acylation of Hindered Alcohols

CatalystTypical LoadingKey AdvantagesConsiderations
1-Methylimidazole0.2 eq.Efficient, less toxic than DMAP, mild conditions.[2]May require an auxiliary base like triethylamine.[2]
Bismuth(III) Triflate0.5 - 5.0 mol %Highly powerful, activates less reactive anhydrides.[4]Cost of the catalyst.
Scandium(III) TriflateCatalyticHighly active for hindered alcohols.[3]Cost and moisture sensitivity.
Question 2: I am attempting a nucleophilic substitution (e.g., tosylation or mesylation) on the hydroxyl group, but the reaction is not working. What should I do?

Answer: Activating the hydroxyl group of a sterically hindered secondary alcohol as a good leaving group for subsequent SN2 reactions is challenging. The bulky environment hinders the approach of the sulfonyl chloride.

Strategies for Successful Sulfonylation:
  • Alternative Sulfonylating Agents: If tosyl chloride (TsCl) fails, try using mesyl chloride (MsCl), which is smaller and less sterically demanding.[5]

  • Forced Conditions:

    • Use a stronger base like DBU or even potassium tert-butoxide.[5]

    • Increase the reaction temperature, potentially using a sealed tube or microwave irradiation.[5]

    • Using pyridine as a solvent and heating to 60-80°C can be effective.[5]

  • Catalysis with 1-Methylimidazole: As with acylation, 1-methylimidazole can also catalyze the tosylation of sterically hindered alcohols efficiently.[2][3][5]

  • Consider an Alternative Pathway: The Appel Reaction: Instead of creating a sulfonate leaving group, you can convert the alcohol directly to an alkyl bromide using an Appel reaction (CBr₄ and PPh₃).[5] This alkyl bromide can then be used in subsequent nucleophilic substitution reactions.

Question 3: How can I perform an oxidation of the secondary alcohol to the corresponding ketone, 4-(1-Piperidinyl)-butan-2-one, without side reactions?

Answer: The oxidation of the secondary alcohol in 4-(1-Piperidinyl)-2-butanol to the ketone is a feasible transformation. The key is to choose an oxidant that is selective for secondary alcohols and does not react with the piperidine ring.

Recommended Oxidation Methods:
  • Oxoammonium Salt Oxidation: 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate is a stable and efficient oxidant for converting secondary alcohols to ketones.[6] These reactions can often be performed in aqueous media, which is environmentally benign.[6]

  • TEMPO-mediated Oxidation: The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric co-oxidant like bis(acetoxy)iodobenzene (BAIB) is a mild and selective method for oxidizing secondary alcohols.[7]

  • Acceptorless Dehydrogenation: A modern and green approach involves catalytic acceptorless dehydrogenation. A ternary hybrid catalyst system comprising a photoredox catalyst, a thiophosphate organocatalyst, and a nickel catalyst can oxidize sterically hindered secondary alcohols to ketones under visible light at room temperature, with hydrogen gas as the only byproduct.[8]

Question 4: I need to perform a reaction on another part of a molecule containing the 4-(1-Piperidinyl)-2-butanol moiety, but the hydroxyl group is interfering. What are the best protecting group strategies?

Answer: Protecting the sterically hindered secondary hydroxyl group is crucial for many multi-step syntheses. The choice of protecting group will depend on the reaction conditions you need to employ elsewhere in the molecule.

Recommended Protecting Groups for Hindered Alcohols:
  • Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are one of the most common and versatile protecting groups for alcohols.[9][10] They are stable to a wide range of reaction conditions, including strongly basic reagents like Grignards, but can be easily removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).[9][10][11] For the sterically hindered hydroxyl of 4-(1-Piperidinyl)-2-butanol, a more robust silyl group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) would be preferable to the smaller trimethylsilyl (TMS) group.[12]

    • Protection: Alcohol + TBDMSCl + Imidazole in DMF.

    • Deprotection: TBAF in THF.

  • Tetrahydropyranyl (THP) Ethers: THP ethers are another excellent choice. They are stable under basic conditions but are readily cleaved with mild acid.[10][11]

    • Protection: Alcohol + Dihydropyran (DHP) + catalytic p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[9]

    • Deprotection: Acetic acid in THF/water or dilute aqueous HCl.

Diagram 1: General Protecting Group Strategy

G Substrate 4-(1-Piperidinyl)-2-butanol Protected_Substrate Protected Alcohol (e.g., OTBDMS, OTHP) Substrate->Protected_Substrate Protection (e.g., TBDMSCl, Imidazole) Reaction_Product Product from Reaction at another site Protected_Substrate->Reaction_Product Desired Reaction Final_Product Deprotected Final Product Reaction_Product->Final_Product Deprotection (e.g., TBAF)

Caption: Workflow for using a protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of the hydroxyl group in 4-(1-Piperidinyl)-2-butanol?

A1: The primary reason is steric hindrance. The bulky piperidine ring is positioned in a way that physically blocks the approach of reagents to the secondary hydroxyl group.[13][14][15] This increases the energy of the transition state for reactions like acylation or nucleophilic substitution, thereby slowing them down or preventing them from occurring under standard conditions.[13][14]

Q2: Can the basic nitrogen of the piperidine ring interfere with reactions?

A2: Yes. The piperidine nitrogen is basic and can be protonated by acidic reagents or catalysts.[1] This can be problematic in several ways:

  • It can neutralize acid catalysts, rendering them inactive.

  • If the nitrogen becomes protonated, the resulting positive charge can influence the reactivity of the nearby hydroxyl group.

  • In some cases, the nitrogen itself can act as a nucleophile, leading to undesired side reactions. It may be necessary to protect the nitrogen, for example as a Boc-carbamate, if it interferes with the desired transformation.[1]

Q3: Are there any specific solvents that are recommended for reactions with this substrate?

A3: The choice of solvent is highly dependent on the specific reaction. However, for reactions involving sterically hindered substrates, polar aprotic solvents like acetonitrile, DMF, or DMSO can be advantageous.[16] These solvents can help to dissolve the substrate and reagents effectively and, in the case of SN2 reactions, they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[16] For moisture-sensitive reactions, ensure the solvent is rigorously dried.

Q4: My reaction is leading to elimination byproducts instead of the desired substitution. Why is this happening and how can I prevent it?

A4: Elimination (E2) reactions are often in competition with bimolecular nucleophilic substitution (SN2) reactions.[13] Steric hindrance at the electrophilic carbon (the carbon bearing the leaving group) strongly disfavors the SN2 pathway, making the E2 pathway more competitive.[13][14][17] To favor substitution over elimination:

  • Use a less hindered, more potent nucleophile.

  • Avoid strongly basic, sterically hindered nucleophiles/bases (e.g., potassium tert-butoxide is a strong base but a poor nucleophile and will favor elimination).

  • Lower the reaction temperature, as elimination reactions often have a higher activation energy and are favored at higher temperatures.

Diagram 2: Competing SN2 and E2 Pathways

G Start Activated Alcohol (e.g., R-OTs) SN2_Product Substitution Product (R-Nu) Start->SN2_Product SN2 Pathway (Nucleophilic Attack at Cα) Hindered by bulky piperidine group E2_Product Elimination Product (Alkene) Start->E2_Product E2 Pathway (Base abstracts H from Cβ) Becomes competitive when SN2 is slow

Caption: Competition between SN2 and E2 reactions.

We hope this technical guide provides valuable insights and practical solutions for your work with 4-(1-Piperidinyl)-2-butanol. Should you have further questions, please do not hesitate to reach out to our technical support team.

References
  • EvitaChem. 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3.
  • Vulcanchem. 4-(1-Piperidinyl)-2-butanol - 71648-40-3.
  • Orita, A., et al. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 2001.
  • Wu, Q., et al. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 2010.
  • Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry, 2015.
  • University of Windsor. Alcohol Protecting Groups.
  • Chemistry Steps. Protecting Groups For Alcohols. 2021.
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  • ResearchGate. How can I tosylate an hindered secondary alcohol?. 2013.
  • Westin, J. Protecting Groups - Organic Chemistry.
  • American Chemical Society. Catalytic Acceptorless Dehydrogenation of Aliphatic Alcohols. 2020.
  • ACS Publications. Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. 2021.
  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • RSC Publishing. Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. 2021.
  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. 2016.
  • ResearchGate. Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step | Request PDF.
  • PMC. Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation.
  • PMC. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. 2019.
  • ACS Publications. Switchable β-alkylation of Secondary Alcohols with Primary Alcohols by a Well-Defined Cobalt Catalyst. 2021.
  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. 2025.
  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. 2019.
  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • YouTube. Steric Hindrance | Organic Chemistry. 2024.
  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. 2008.
  • DTIC. Piperidine Synthesis. 2025.
  • Ashenhurst, J. Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry, 2011.
  • PubMed. Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. 2004.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Arkivoc. Oxidation of primary and secondary alcohols by 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate.
  • MDPI. Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. 2024.

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Troubleshooting

Preventing oxidation and degradation of 4-(1-Piperidinyl)-2-butanol during storage

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 4-(1-Piperidinyl)-2-butanol. This guide is designed to provide in-depth, practical solutions to common challenges rel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-(1-Piperidinyl)-2-butanol. This guide is designed to provide in-depth, practical solutions to common challenges related to the storage, handling, and stability of this important chemical intermediate. As Senior Application Scientists, we understand that compound integrity is paramount to experimental success. This resource synthesizes chemical principles with field-proven protocols to help you prevent oxidation and degradation, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions: Understanding Degradation

This section addresses the fundamental chemical vulnerabilities of 4-(1-Piperidinyl)-2-butanol. Understanding why it degrades is the first step toward preventing it.

Q1: What makes 4-(1-Piperidinyl)-2-butanol susceptible to degradation?

A1: The structure of 4-(1-Piperidinyl)-2-butanol contains two primary functional groups that are prone to chemical modification: a secondary alcohol and a tertiary amine within a piperidine ring.[1][2]

  • Secondary Alcohol: The hydroxyl (-OH) group can be readily oxidized to a ketone.[3][4][5][6] This is a common transformation for secondary alcohols.[3][4]

  • Piperidine Ring: The nitrogen atom and the adjacent carbon atoms of the piperidine ring are susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, light, or trace metal impurities.[7]

Q2: What are the primary degradation pathways and resulting products?

A2: There are two main degradation pathways to consider:

  • Oxidation of the Alcohol: The secondary alcohol group can be oxidized to form the corresponding ketone, 4-(1-Piperidinyl)-2-butanone. This eliminates a chiral center and alters the molecule's chemical properties.[2][4][8]

  • Oxidation of the Piperidine Ring: This pathway can yield several products.[7] The most common include:

    • Piperidine N-oxide: Formed by the direct oxidation of the nitrogen atom. N-oxides are often more polar than the parent amine.[7]

    • Imines and Enamines: Oxidation at the carbon atoms adjacent to the nitrogen can lead to the formation of imines (e.g., 1-(1,2,3,4-tetrahydropyridin-1-yl)butan-2-ol).[7][9]

    • Ring-Opening Products: Severe oxidative stress can cause the piperidine ring to cleave, resulting in a complex mixture of smaller, highly oxidized molecules.[7]

Q3: What external factors can accelerate the degradation of this compound?

A3: Several environmental factors can significantly increase the rate of degradation. These are critical to control during storage and handling:

  • Atmospheric Oxygen: The primary culprit for oxidation.[7]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation.[7][10]

  • Light Exposure: UV and even ambient light can provide the energy needed to initiate photo-oxidative reactions, often via free-radical mechanisms.[7]

  • Presence of Metal Ions: Trace amounts of transition metals (e.g., iron, copper) can act as catalysts, dramatically accelerating oxidative degradation.[7]

  • pH Extremes: Highly acidic or basic conditions can catalyze hydrolysis or other degradation pathways, although oxidation is the primary concern for this molecule.[11]

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathways for 4-(1-Piperidinyl)-2-butanol.

G cluster_main 4-(1-Piperidinyl)-2-butanol cluster_products Potential Degradation Products cluster_stressors Accelerating Factors Parent 4-(1-Piperidinyl)-2-butanol (Parent Compound) Ketone 4-(1-Piperidinyl)-2-butanone (Ketone Product) Parent->Ketone Oxidation of Secondary Alcohol N_Oxide 4-(1-Piperidinyl-1-oxide)-2-butanol (N-Oxide Product) Parent->N_Oxide Oxidation of Ring Nitrogen Imine Imine/Enamine Products Parent->Imine Oxidation of Ring α-Carbon Oxygen O₂ (Air) Heat Heat (Δ) Light Light (hν) Metals Metal Ions

Caption: Primary oxidative degradation pathways for 4-(1-Piperidinyl)-2-butanol.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

SymptomPossible CauseRecommended Solution
Change in physical appearance (e.g., color changes to yellow/brown, becomes viscous).Oxidation of the piperidine ring is a common cause of color change.[7]Review your storage conditions immediately. Ensure the compound is protected from light, heat, and air. For solutions, consider purging with an inert gas (Nitrogen or Argon) before sealing.[7]
Appearance of new peaks in HPLC/LC-MS analysis , often more polar (earlier retention time).This strongly indicates compound degradation. Oxidation products like N-oxides are generally more polar than the parent compound.[7]Perform a forced degradation study to tentatively identify the degradation products.[12][13] Use a validated, stability-indicating analytical method to monitor purity over time.
Decreased potency or inconsistent biological assay results. Loss of the active parent compound due to degradation. Degradation products may have different or no biological activity.Re-analyze the purity of your compound stock using a calibrated method. Prepare fresh solutions for assays and store them appropriately for the short term (e.g., at -20°C or -80°C under inert gas).[14]
Inconsistent results between different batches of the compound. Batches may have different initial purity levels or may have experienced varied levels of degradation due to differences in their storage history.Establish and enforce a strict, consistent storage and handling protocol for all batches. Re-qualify older batches for purity before use in critical experiments.

Visualizing the Troubleshooting Workflow

G Start Symptom Observed (e.g., Inconsistent Assay Results, Color Change) CheckPurity Step 1: Verify Compound Purity (Use Stability-Indicating HPLC) Start->CheckPurity IsDegraded Is Degradation > 2%? CheckPurity->IsDegraded Action Step 2: Take Corrective Action IsDegraded->Action Yes NotDegraded Compound is pure. Investigate other experimental variables (e.g., assay conditions, reagents). IsDegraded->NotDegraded No Discard Discard old stock. Prepare fresh solution from new/validated lot. Action->Discard ReviewStorage Review and tighten storage protocols. (Inert gas, low temp, light protection) Action->ReviewStorage Requalify Re-qualify older batches before use. Action->Requalify Monitor Step 3: Implement Monitoring Discard->Monitor ReviewStorage->Monitor Requalify->Monitor PeriodicCheck Perform periodic purity checks on stored material. Monitor->PeriodicCheck End Problem Resolved: Reliable Experimental Results PeriodicCheck->End

Caption: Troubleshooting workflow for addressing suspected compound degradation.

Prevention Protocols & Best Practices

Proactive measures are the most effective way to ensure the long-term stability of 4-(1-Piperidinyl)-2-butanol.

Protocol 1: Recommended Storage and Handling
  • Solid Compound Storage (Long-Term):

    • Dispense the solid into a clear glass vial suitable for low-temperature storage. For light-sensitive compounds, an amber vial is recommended.

    • Place the vial in a desiccator under vacuum for 1-2 hours to remove residual moisture and air.

    • Backfill the desiccator with an inert gas (high-purity Argon or Nitrogen).

    • Quickly cap the vial inside the inert atmosphere. Use a cap with a PTFE liner for a high-quality seal.

    • For extra protection, wrap the cap-vial interface with Parafilm®.

    • Label the vial clearly with the compound name, batch number, date, and storage conditions.

    • Store the vial at -20°C or below in a dark, designated storage location.

  • Solution Storage (Short-Term):

    • Use a high-purity, anhydrous solvent (e.g., DMSO, ethanol) for dissolution.

    • Prepare the solution and immediately purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

    • Seal the vial tightly.

    • Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[14] Aliquoting the stock solution into single-use volumes is highly recommended.

Protocol 2: Forced Degradation Study for Degradant Identification

A forced degradation study is essential for understanding stability and developing a robust analytical method.[11][15][16] This protocol is based on ICH guideline Q1A.[16][17][18]

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate a stability-indicating HPLC method.

  • Materials:

    • 4-(1-Piperidinyl)-2-butanol

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water and acetonitrile

    • Validated HPLC-UV or LC-MS system

  • Procedure:

    • Prepare separate solutions of the compound (~1 mg/mL) for each stress condition. Include an unstressed control solution.

    • Acidic Stress: Add 0.1 N HCl. Store at 60°C for 24 hours.

    • Basic Stress: Add 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store a solution (in a neutral solvent) at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

    • At designated time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method. Aim for 5-20% degradation of the main peak to ensure degradation products are detectable without excessively breaking down the main component.[12][16]

Quantitative Stability Data (Illustrative)

The following table presents illustrative data to highlight the importance of proper storage. Actual degradation rates will vary.

Storage ConditionAtmospherePurity after 6 Months (%)Appearance
25°C (Room Temp)Air91.5%Noticeable yellowing
25°C (Room Temp)Inert Gas (N₂)97.8%Slight yellowing
4°C (Refrigerated)Air96.2%Slight yellowing
-20°C (Frozen) Inert Gas (N₂) **>99.5% No change

*Recommended Storage Condition

References

  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps.
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  • Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals | Organic Letters.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.
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  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
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  • Oxidation of Alcohols - IB Chemistry Revision Notes - Save My Exams.
  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed.
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  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
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  • 4-(1-Piperidinyl)-2-butanol - 71648-40-3 - Vulcanchem.
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  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Public
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  • Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3 - EvitaChem.
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Optimization

Resolving solubility issues with 4-(1-Piperidinyl)-2-butanol in aqueous media

Technical Support Center: 4-(1-Piperidinyl)-2-butanol A Guide to Resolving Aqueous Solubility Challenges Welcome to the technical support resource for 4-(1-Piperidinyl)-2-butanol. As Senior Application Scientists, we und...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(1-Piperidinyl)-2-butanol

A Guide to Resolving Aqueous Solubility Challenges

Welcome to the technical support resource for 4-(1-Piperidinyl)-2-butanol. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for experimental success. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for understanding and overcoming solubility issues with 4-(1-Piperidinyl)-2-butanol in aqueous media. We will move from foundational knowledge to practical, step-by-step troubleshooting protocols.

Understanding the Molecule: Why Solubility Can Be Deceptive

4-(1-Piperidinyl)-2-butanol is an amine alcohol, featuring a piperidine ring and a butanol chain.[1] While some datasheets may broadly classify it as "soluble in water," this statement often oversimplifies the reality for compounds with ionizable functional groups.[1] The key to its behavior lies in the piperidine ring's nitrogen atom, which acts as a weak base.[1] This means its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the medium.[2][3] At a neutral or alkaline pH, the molecule is largely uncharged and exhibits more of its intrinsic, moderate lipophilicity (LogP ≈ 1.98), which can lead to limited solubility.[4] Conversely, in an acidic environment, the piperidine nitrogen becomes protonated, forming a more polar, water-soluble cation.

This pH-dependent solubility is a classic characteristic of weakly basic drugs and is the most common root cause of unexpected precipitation or dissolution failure in experimental settings.[5][6]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 4-(1-Piperidinyl)-2-butanol.

Q1: My 4-(1-Piperidinyl)-2-butanol won't dissolve in my neutral pH 7.4 buffer. What's the first thing I should try? A1: The primary and most effective technique is pH adjustment.[2][] The piperidine moiety is basic, so its solubility dramatically increases at a lower pH.[3][8] We recommend preparing a concentrated stock solution in a slightly acidic aqueous buffer (e.g., pH 4.0-5.0) or performing a pH titration to find the optimal pH where the compound is fully soluble at your target concentration. Always verify that the final pH of your working solution is compatible with your assay's biological system.[8]

Q2: I need to work at a physiological pH of 7.4. If I can't adjust the pH, what is my next best option? A2: If maintaining a specific pH is a constraint, the use of co-solvents is the next logical step.[9][10] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for moderately lipophilic compounds to dissolve.[][10] Common, biocompatible choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][9] It is crucial to keep the final concentration of the co-solvent as low as possible (ideally <1-5%) in your final assay to avoid artifacts.[8]

Q3: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation at my desired high concentration. What advanced techniques can I use? A3: For challenging high-concentration formulations, you can explore surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions.[11][12] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility.[13] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical formulations.[14]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form "inclusion complexes" with guest molecules like 4-(1-Piperidinyl)-2-butanol, effectively shielding the lipophilic parts of the molecule from water and enhancing its solubility.[15][17][18]

Q4: How do I determine the actual solubility of my compound under different conditions? A4: The gold standard for determining thermodynamic solubility is the shake-flask method.[19] This involves adding an excess of the solid compound to your solvent system (e.g., a specific buffer), agitating it until equilibrium is reached (typically 24-48 hours), removing the undissolved solid by filtration or centrifugation, and then quantifying the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV or LC-MS.[19][20]

Troubleshooting Guide: A Systematic Approach

This section provides a structured workflow and detailed protocols to systematically diagnose and solve solubility issues.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with 4-(1-Piperidinyl)-2-butanol.

G start Start: Solubility Issue Encountered check_ph Is the aqueous medium acidic (pH < 6.5)? start->check_ph adjust_ph Strategy 1: pH Adjustment (Protocol 1) check_ph->adjust_ph No use_cosolvent Strategy 2: Co-solvent Screening (Protocol 2) check_ph->use_cosolvent Yes ph_ok Is solubility now sufficient? adjust_ph->ph_ok ph_ok->use_cosolvent No success Success: Compound Solubilized ph_ok->success Yes cosolvent_ok Is solubility now sufficient? use_cosolvent->cosolvent_ok advanced Strategy 3: Advanced Excipients (Surfactants / Cyclodextrins) cosolvent_ok->advanced No cosolvent_ok->success Yes fail Problem Persists: Re-evaluate concentration or formulation strategy advanced->fail

Caption: A decision tree for troubleshooting solubility issues.

The Role of pH in Solubility

The ionization state of 4-(1-Piperidinyl)-2-butanol is governed by the pH of the solution relative to the pKa of its piperidine nitrogen.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_node Molecule is Protonated (Cationic Form) -NH2+ group soluble High Water Solubility low_ph_node->soluble Electrostatic interaction with polar water molecules high_ph_node Molecule is Neutral (Free Base Form) -N group insoluble Low Water Solubility high_ph_node->insoluble Favors hydrophobic interactions

Caption: The effect of pH on the ionization and solubility of the molecule.

Experimental Protocols

Protocol 1: pH-Based Solubility Optimization

This protocol aims to identify the minimum pH required to fully dissolve the compound at a target concentration.

  • Preparation: Prepare a series of buffers (e.g., citrate or acetate buffers) ranging from pH 3.0 to 7.5 in 0.5 pH unit increments.

  • Dispensing: To separate vials, add a pre-weighed amount of 4-(1-Piperidinyl)-2-butanol to achieve your target concentration (e.g., 10 mg/mL) upon addition of 1 mL of buffer.

  • Solubilization: Add 1 mL of the corresponding buffer to each vial.

  • Equilibration: Vortex each vial vigorously for 2 minutes. Place on a shaker at room temperature for 1-2 hours.

  • Observation: Visually inspect each vial for undissolved solid. The vial with the highest pH that shows a completely clear solution is your optimal pH range.

  • Causality Check: The reason this works is that as you decrease the pH, you shift the equilibrium towards the protonated, cationic form of the molecule, which is significantly more polar and readily interacts with water molecules, leading to dissolution.[2][3]

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps determine an effective co-solvent and its required concentration when pH modification is not an option.

  • Stock Solutions: Prepare 100% stock solutions of various GRAS (Generally Regarded As Safe) co-solvents such as Ethanol, Propylene Glycol (PG), and PEG 400.

  • System Preparation: In separate vials, prepare different aqueous buffer/co-solvent mixtures. For example, for a 10% co-solvent system, mix 900 µL of your primary aqueous buffer (e.g., PBS, pH 7.4) with 100 µL of the co-solvent stock. Create systems for 5%, 10%, 20%, and 50% co-solvent concentrations.

  • Solubility Test: Add an excess amount of solid 4-(1-Piperidinyl)-2-butanol to each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and determine the concentration of the dissolved compound via a validated analytical method (e.g., HPLC).

  • Rationale: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the polarity of the solvent system.[][21] This "polarity reduction" lowers the energy penalty for solvating a moderately non-polar solute.

Data Summary Table

The following table provides an example of how to present solubility data gathered from the protocols above.

ConditionpHCo-solventCo-solvent Conc. (%)Observed Solubility (mg/mL)Notes
17.4None0< 1.0Precipitation observed.
26.0None05.0Hazy, not fully dissolved.
35.0None0> 20.0Clear solution.
44.0None0> 20.0Clear solution.
57.4Ethanol102.5Slight improvement.
67.4PEG 400108.0Significant improvement.
77.4PEG 40020> 20.0Clear solution.

This structured approach, from understanding the underlying chemistry to applying systematic troubleshooting protocols, will empower you to efficiently resolve solubility challenges with 4-(1-Piperidinyl)-2-butanol and ensure the integrity and success of your experiments.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Retrieved from [Link]

  • Wen, H., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. RSC Publishing. Retrieved from [Link]

  • Maniruzzaman, M., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis. Retrieved from [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. Retrieved from [Link]

  • Al-Remawi, M., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman. Retrieved from [Link]

  • Zeb, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Jullian, C., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • Tiffert, A., & Bordeianu, V. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis. Retrieved from [Link]

  • Tiffert, A., & Bordeianu, V. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Singh, S., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • Frank, K. J., et al. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. Retrieved from [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2023). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • Kumar, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Retrieved from [Link]

  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [https://japer.in/article/techniques-for-solubility-enhancement-of-hydrophobic-drugs-a-review]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(1-Piperidinyl)-2-butanol Amination Processes

Welcome to the Technical Support Center for the synthesis of 4-(1-Piperidinyl)-2-butanol. This nitrogen-containing alcohol is a critical pharmaceutical intermediate used in the design of central nervous system (CNS) ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(1-Piperidinyl)-2-butanol. This nitrogen-containing alcohol is a critical pharmaceutical intermediate used in the design of central nervous system (CNS) therapeutics, antihistamines, and antipsychotics 1.

Because the molecule contains both a nucleophilic piperidine moiety and a reactive hydroxyl group, its synthesis is highly susceptible to unwanted side reactions. This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to help you eliminate byproducts across the two primary synthetic routes: Reductive Amination and Nucleophilic Substitution .

Part 1: Diagnostic Decision Tree

Use the following diagnostic workflow to trace your observed byproducts back to their mechanistic root causes.

Byproduct_Troubleshooting Start Identify Major Byproduct Sub1 1,3-Butanediol Start->Sub1 Sub2 Tetrahydrofuran Derivatives Start->Sub2 Sub3 2-Methyloxetane / Alkenes Start->Sub3 Root1 Premature Ketone Reduction Sub1->Root1 Root2 Intramolecular Etherification Sub2->Root2 Root3 SNi Mechanism or Elimination Sub3->Root3 Fix1 Use NaBH(OAc)3 or pre-form iminium Root1->Fix1 Fix2 O-Benzylation or Silyl Protection Root2->Fix2 Fix3 Optimize Base & Lower Temperature Root3->Fix3

Diagnostic workflow for identifying and resolving amination byproducts.

Part 2: Troubleshooting & FAQs

Route A: Reductive Amination (4-Hydroxy-2-butanone + Piperidine)

Q1: During reductive amination, my GC-MS shows a 20-30% yield of 1,3-butanediol. How can I suppress this over-reduction? Causality: 1,3-butanediol forms when the reducing agent (e.g., Sodium Borohydride, NaBH₄) attacks the ketone moiety of 4-hydroxy-2-butanone before the piperidine has fully condensed to form the intermediate iminium ion. Solution: You must decouple the iminium formation from the reduction step. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Furthermore, pre-form the iminium intermediate by stirring the ketone and piperidine with a Lewis acid catalyst (like Ti(OiPr)₄) or molecular sieves for 2–4 hours prior to introducing the reducing agent.

Q2: My yields are suffering due to the formation of tetrahydrofuran (THF) derivatives. What is the mechanism behind this? Causality: The free hydroxyl group at the C2 position of the butanol chain can act as an internal nucleophile. Under certain basic or activating conditions, it attacks adjacent electrophilic centers, triggering an intramolecular Williamson ether synthesis that generates up to 15% THF byproducts 2. Solution: Implement an O-protection strategy prior to amination. Using an O-benzyl protecting group or a tert-butyldiphenylsilyl (TBDPS) ether sterically blocks this unwanted cyclization 2.

Route B: Nucleophilic Substitution (4-Chloro-2-butanol + Piperidine)

Q3: I am reacting 4-chloro-2-butanol with piperidine in aqueous base, but I am observing significant amounts of 2-methyloxetane and fragmentation products. Why? Causality: The reaction of 4-chloro-2-butanol under aqueous alkaline conditions (e.g., NaOH) is highly prone to competing mechanisms. Kinetic studies demonstrate that the reaction is dominated (up to 74%) by an intramolecular substitution (Sₙi) mechanism that forms a 2-methyloxetane intermediate. Furthermore, strong bases trigger 1,4-elimination (fragmentation) in roughly 11% of the molecules, leaving only a ~12% yield for the desired direct Sₙ2 substitution 3. Solution: Abandon aqueous strong bases. Instead, utilize a mild, anhydrous inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile) at 60–80°C. This specific environment suppresses the Sₙi trajectory and heavily favors the Sₙ2 nucleophilic attack by piperidine 1.

Mechanistic_Pathway Reactant 4-chloro-2-butanol + Piperidine SN2 Direct SN2 Substitution Reactant->SN2 K2CO3 / MeCN SNi SNi Mechanism (Intramolecular) Reactant->SNi Aqueous NaOH Elim 1,4-Elimination Reactant->Elim Strong Base Product 4-(1-Piperidinyl) -2-butanol SN2->Product Oxetane 2-Methyloxetane Intermediate SNi->Oxetane Frag Fragmentation Products Elim->Frag Oxetane->Product Piperidine

Competing mechanistic pathways in the nucleophilic substitution route.

Part 3: Quantitative Data & Optimization Parameters

The table below summarizes the causality between reaction conditions and byproduct profiles, allowing you to benchmark your current yields against literature standards.

Reaction ConditionPrimary MechanismMajor ProductKey ByproductsByproduct Yield (%)
4-chloro-2-butanol + aq. NaOH Sₙi / Elimination2-MethyloxetaneFragmentation products74% (Sₙi), 11% (Elim) 3
4-chloro-2-butanol + K₂CO₃ / MeCN Sₙ2 Substitution4-(1-Piperidinyl)-2-butanol2-Methyloxetane< 5% 1
4-hydroxy-2-butanone + NaBH₄ Reductive AminationRacemic Amine1,3-Butanediol20–30%
Unprotected Alcohol + Alkylation Intramolecular EtherificationTetrahydrofuran (THF)N/A~15% 2

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Optimized Reductive Amination (with O-Protection)

Objective: Prevent 1,3-butanediol and THF byproduct formation.

  • O-Protection: React 4-hydroxy-2-butanone (1.0 eq) with TBDPS-Cl (1.1 eq) and imidazole (2.0 eq) in anhydrous DMF at room temperature for 4 hours.

    • Validation Check: Run TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The starting material spot must be completely consumed before proceeding.

  • Iminium Pre-formation: Dissolve the protected ketone in anhydrous THF. Add piperidine (1.2 eq) and Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 4 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the iminium ion, preventing premature reduction.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 minutes. Stir for an additional 2 hours.

    • Validation Check: Pull an aliquot for GC-MS. You should observe the molecular ion peak of the protected amine. The absence of a corresponding diol peak validates the selectivity of the reduction.

  • Deprotection & Isolation: Quench with saturated NaHCO₃. Extract with EtOAc. Treat the organic layer with TBAF (1.1 eq) in THF for 2 hours to remove the TBDPS group. Purify via acid-base extraction.

Protocol B: Optimized Nucleophilic Substitution (Anhydrous Sₙ2)

Objective: Suppress Sₙi oxetane formation and 1,4-elimination.

  • Reaction Setup: In a flame-dried round-bottom flask, suspend anhydrous K₂CO₃ (2.0 eq) in HPLC-grade Acetonitrile (MeCN).

    • Causality: Anhydrous conditions and a mild base prevent the highly destructive 1,4-elimination and Sₙi pathways that dominate in aqueous NaOH [[3]]().

  • Reagent Addition: Add 4-chloro-2-butanol (1.0 eq) followed by piperidine (1.5 eq).

  • Thermal Control: Heat the mixture to exactly 70°C under a nitrogen atmosphere for 12 hours 1. Do not exceed 80°C, as thermal degradation of the amine will occur.

  • Monitoring & Validation:

    • Validation Check: Monitor the reaction via GC-MS. The formation of the 2-methyloxetane byproduct (m/z 72) must remain <5%. The primary product peak should be m/z 157.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in 1M HCl (aqueous), wash with diethyl ether to remove non-basic impurities, then basify the aqueous layer to pH 12 with cold NaOH and extract with Dichloromethane (DCM) to yield the pure 4-(1-Piperidinyl)-2-butanol.

References

  • Vulcanchem. "4-(1-Piperidinyl)-2-butanol - 71648-40-3". Chemical Identity and Synthetic Routes.
  • EvitaChem. "Buy 4-(1-Piperidinyl)-2-butanol (EVT-8730508) | 71648-40-3". Synthesis Analysis and Byproduct Mitigation.
  • Pihlaja, K., et al. "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine". ARKAT-USA, Inc.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantitative analysis of 4-(1-Piperidinyl)-2-butanol

Comparative Guide: HPLC Method Validation for the Quantitative Analysis of 4-(1-Piperidinyl)-2-butanol Introduction 4-(1-Piperidinyl)-2-butanol is a critical nitrogen-containing alcohol and pharmaceutical intermediate us...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Validation for the Quantitative Analysis of 4-(1-Piperidinyl)-2-butanol

Introduction

4-(1-Piperidinyl)-2-butanol is a critical nitrogen-containing alcohol and pharmaceutical intermediate used in the synthesis of central nervous system (CNS) therapeutics, antihistamines, and antiemetics[1]. Accurate quantitative analysis of this compound is essential for quality control and regulatory compliance. However, analyzing piperidine derivatives via High-Performance Liquid Chromatography (HPLC) presents a well-documented challenge: severe peak tailing.

This guide objectively compares a modern, optimized HPLC method against a legacy alternative, providing experimental data and a comprehensive, step-by-step validation protocol in strict accordance with the newly updated ICH Q2(R2) guidelines[2].

Mechanistic Causality: Overcoming the Piperidine Peak Tailing Challenge

To understand why legacy methods fail, we must examine the molecular interactions at play. 4-(1-Piperidinyl)-2-butanol contains a highly basic piperidine ring (pKa ~ 10.5). When analyzed using a traditional "Type A" fully porous silica C18 column at a neutral or mid-range pH, the compound exhibits severe peak asymmetry[3].

The Causality of Tailing: At pH 7.0, the piperidine nitrogen is fully protonated (positively charged). Simultaneously, the residual acidic silanol groups (Si-OH) on the legacy silica surface (pKa ~ 4.0–5.0) become ionized (Si-O⁻)[4]. This creates a secondary ion-exchange retention mechanism. The electrostatic attraction between the analyte and the stationary phase causes the molecules to "stick," resulting in delayed elution and broad, tailing peaks[5].

The Optimized Solution: To eliminate this artifact, our Optimized Method utilizes a modern "Type B" polar-embedded C18 column paired with an acidic mobile phase (pH 2.5). Lowering the pH fully protonates the residual silanols, rendering them neutral and neutralizing the electrostatic attraction. Furthermore, the polar-embedded functional groups provide a steric shield against any remaining active sites, ensuring sharp, symmetrical peaks[5].

G A Basic Analyte (Piperidine Moiety) C Secondary Ionic Interactions A->C E Type B Silica (Polar-embedded) A->E B Type A Silica (Ionized Silanols) B->C D Peak Tailing & Poor Resolution C->D G Symmetrical Peak (As < 1.2) E->G F Low pH (<3.0) Protonated Silanols F->E Synergistic

Mechanism of piperidine peak tailing and mitigation via modern column chemistry.

Method Comparison & Experimental Data

To objectively evaluate performance, we compared the Optimized Method against a standard Legacy Method.

  • Legacy Method (Alternative): Standard Type A C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Water/Acetonitrile (pH 7.0), Flow: 1.0 mL/min.

  • Optimized Method (Product): Type B Polar-Embedded C18 column (4.6 x 150 mm, 3 µm), Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Acetonitrile, Flow: 1.0 mL/min.

Table 1: Chromatographic Performance Comparison

ParameterLegacy Method (Type A C18, pH 7.0)Optimized Method (Polar-Embedded C18, pH 2.5)Performance Gain
Peak Asymmetry ( As​ ) 2.45 (Severe Tailing)1.12 (Symmetrical)54% improvement in symmetry
Theoretical Plates (N) 3,20012,500290% increase in efficiency
Retention Time ( tR​ ) 8.4 min (Broad)5.2 min (Sharp)38% faster run time
Limit of Quantitation 0.50 µg/mL0.05 µg/mL10x greater sensitivity

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol details the validation of the Optimized Method for 4-(1-Piperidinyl)-2-butanol, adhering to the latest ICH Q2(R2) lifecycle guidelines[2].

G Start Method Optimization Spec 1. Specificity (Forced Degradation) Start->Spec Lin 2. Linearity & Range (5-120% Target Conc.) Spec->Lin Acc 3. Accuracy (Spiked Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Rob 5. Robustness (Flow, pH, Temp) Prec->Rob Valid Validated Method Rob->Valid

Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC analysis.

System Suitability Testing (SST)

Causality: SST ensures the system is capable of performing the analysis on the day of testing.

  • Inject the blank mobile phase to confirm a stable baseline and absence of ghost peaks.

  • Inject the standard solution (50 µg/mL) in five replicates.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Asymmetry ( As​ ) ≤ 1.5, Theoretical Plates (N) ≥ 5,000.

Step 1: Specificity & Forced Degradation

Causality: Proves the method is stability-indicating and that degradation products do not co-elute with the API[2].

  • Prepare standard 4-(1-Piperidinyl)-2-butanol solutions (50 µg/mL).

  • Subject separate aliquots to stress conditions:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 1N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2​O2​ at room temp for 2 hours.

    • Thermal: 105°C for 24 hours.

  • Neutralize/dilute samples and inject using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold for the API peak across all stressed samples. Resolution ( Rs​ ) between the API and the nearest degradation peak must be ≥ 1.5.

Step 2: Linearity and Range

Causality: Ensures the detector response is directly proportional to analyte concentration.

  • Prepare a stock solution of the API (1.0 mg/mL).

  • Perform serial dilutions to create five concentration levels: 25, 37.5, 50, 62.5, and 75 µg/mL (representing 50%, 75%, 100%, 125%, and 150% of the nominal concentration).

  • Inject each level in triplicate.

  • Plot the peak area (y-axis) against the concentration (x-axis) and perform a least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.

Step 3: Accuracy (Recovery)

Causality: Validates that the method measures the true value of the analyte without matrix interference.

  • Prepare placebo matrix solutions simulating the final sample composition.

  • Spike the placebo with known amounts of API stock to achieve 80%, 100%, and 120% of the target concentration (40, 50, and 60 µg/mL).

  • Prepare three independent replicates for each level (9 samples total).

  • Calculate the percentage recovery: (Experimental Concentration / Theoretical Concentration) x 100.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate)

Causality: Demonstrates the method's ability to generate consistent results under normal operating conditions.

  • Repeatability: Prepare six independent sample preparations at 100% concentration (50 µg/mL). Inject each and calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst prepare a new set of six samples on a different day, using a different HPLC instrument and a different column lot.

  • Acceptance Criteria: %RSD for repeatability ≤ 2.0%. Cumulative %RSD for intermediate precision (n=12) ≤ 2.0%.

Step 5: Robustness

Causality: Identifies critical method parameters that must be strictly controlled to prevent failure during routine QC.

  • Deliberately alter key chromatographic parameters one at a time:

    • Flow rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column temperature: ± 5°C (25°C and 35°C).

    • Mobile phase pH: ± 0.2 units (pH 2.3 and 2.7).

  • Inject the standard solution under each altered condition.

  • Acceptance Criteria: System suitability parameters ( As​ ≤ 1.5, N ≥ 5,000) must remain within specifications, and assay %RSD must remain ≤ 2.0%.

Experimental Validation Summary

The Optimized Method successfully passed all ICH Q2(R2) criteria, proving its superiority and reliability for the quantitative analysis of 4-(1-Piperidinyl)-2-butanol.

Table 2: Validation Results Summary (Optimized Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity confirmed; Rs​ > 1.5Purity angle < Threshold; Min Rs​ = 2.8Pass
Linearity ( R2 ) ≥ 0.9990.9998 (Range: 25 - 75 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% (Mean: 100.1%)Pass
Repeatability %RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12)0.82%Pass
Robustness SST criteria met under variations As​ max = 1.18; N min = 11,800Pass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Available at: [Link]

Sources

Comparative

A Comparative Guide for Drug Designers: 4-(1-Piperidinyl)-2-butanol vs. 3-(1-Piperidinyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved therapeutics.[1] Its conformational flexibility and capacity to orient substituents in precise three-dimensional arrangements make it a valuable building block for engaging with biological targets. When coupled with an alkanol side chain, the resulting piperidinyl-alkanol core offers a versatile platform for developing drugs across various therapeutic areas.

This guide provides an in-depth comparison of two such scaffolds: 4-(1-Piperidinyl)-2-butanol and 3-(1-Piperidinyl)-1-propanol. By examining their structural nuances and drawing insights from analogous approved drugs, we aim to equip drug designers with the knowledge to strategically select the optimal scaffold for their specific design objectives.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the length of the carbon linker and the position of the hydroxyl group. 4-(1-Piperidinyl)-2-butanol features a four-carbon chain with a secondary alcohol at the 2-position, while 3-(1-Piperidinyl)-1-propanol has a shorter, three-carbon chain with a primary alcohol at the 1-position. These seemingly subtle variations have significant implications for their physicochemical properties and, consequently, their behavior in biological systems.

Property4-(1-Piperidinyl)-2-butanol3-(1-Piperidinyl)-1-propanolReference
Molecular Formula C9H19NOC8H17NO[2]
Molecular Weight 157.25 g/mol 143.23 g/mol [2]
LogP (Predicted) 1.980.8[2]
Topological Polar Surface Area (TPSA) 23.47 Ų23.5 Ų[2]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 43

The longer alkyl chain in 4-(1-Piperidinyl)-2-butanol contributes to its higher predicted lipophilicity (LogP), suggesting potentially better membrane permeability but possibly lower aqueous solubility compared to its propanol counterpart.

Strategic Implications for Drug Design: Insights from Approved Drugs

To understand the practical implications of these structural differences, we can analyze approved drugs that incorporate similar core motifs.

The Butanol Scaffold: A Lesson from Diphenidol

Diphenidol , an antiemetic and antivertigo agent, is a structural analog of 4-(1-Piperidinyl)-2-butanol, featuring two phenyl groups attached to the hydroxyl-bearing carbon.[3][4]

  • Mechanism of Action: Diphenidol exerts its effects through multiple mechanisms, including acting as a muscarinic antagonist and blocking dopaminergic receptors in the chemoreceptor trigger zone of the brain.[2][5][6] It is also suggested to stabilize neuronal activity in the vestibular system.[2]

  • Structure-Activity Relationship (SAR): The tertiary alcohol in Diphenidol, resulting from the addition of the bulky phenyl groups, is crucial for its activity. This highlights the potential of the secondary alcohol in 4-(1-piperidinyl)-2-butanol to be a key interaction point with a biological target or a site for further derivatization to modulate activity and selectivity.

  • Pharmacokinetics: Diphenidol has an elimination half-life of approximately 4 hours.[3][7] It is primarily metabolized in the liver and excreted via the kidneys.[1] The presence of the piperidine ring and the butanol chain will influence its metabolic profile, with potential sites of metabolism including the piperidine ring and the alkyl chain.

The example of Diphenidol suggests that the 4-(1-Piperidinyl)-2-butanol scaffold is well-suited for developing central nervous system (CNS) active drugs, where the butanol chain can be functionalized to achieve desired pharmacological effects.

The Propanol Scaffold: Learning from Propranolol

While not a direct piperidine derivative, Propranolol , a widely used beta-blocker, incorporates a 3-(substituted)-1-propanolamine core structure that provides valuable insights into the potential of the 3-(1-Piperidinyl)-1-propanol scaffold.[8][9][10]

  • Mechanism of Action: Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine at both β1- and β2-adrenergic receptors.[8][9][] This leads to a reduction in heart rate, blood pressure, and cardiac contractility.[8]

  • Structure-Activity Relationship (SAR): The propanolamine side chain is a classic pharmacophore for beta-blockers. The secondary amine and the hydroxyl group are critical for binding to the beta-adrenergic receptors. This suggests that the primary alcohol and the piperidine nitrogen in 3-(1-Piperidinyl)-1-propanol could serve as key hydrogen bonding groups for target interaction.

  • Pharmacokinetics: Propranolol is highly lipophilic and well-absorbed orally, but it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of about 25%.[9][12] Its metabolism is complex, involving aromatic hydroxylation, N-dealkylation, and glucuronidation, primarily mediated by CYP2D6 and CYP1A2.[9][13]

The case of Propranolol indicates that the 3-(1-Piperidinyl)-1-propanol scaffold, with its primary alcohol, could be advantageous for designing molecules that require strong hydrogen bonding interactions with their targets. However, the potential for extensive metabolism needs to be carefully considered and managed during the design process.

Comparative Analysis for the Drug Designer

Based on the structural differences and insights from analogous drugs, we can draw a comparative analysis to guide the selection between these two scaffolds.

Feature4-(1-Piperidinyl)-2-butanol3-(1-Piperidinyl)-1-propanolRationale & Drug Design Implications
Lipophilicity & Permeability Higher predicted LogP. Potentially better passive diffusion across membranes, including the blood-brain barrier.Lower predicted LogP. May require active transport or further modification to enhance membrane permeability.For CNS targets, the butanol scaffold may be a more favorable starting point. For peripheral targets, the propanol scaffold might offer a better balance of solubility and permeability.
Solubility Potentially lower aqueous solubility due to higher lipophilicity.Potentially higher aqueous solubility.The propanol's higher polarity could be advantageous for oral formulations and for targets in aqueous environments.
Metabolic Stability The secondary alcohol may be susceptible to oxidation to a ketone. The longer alkyl chain provides more sites for potential CYP-mediated metabolism.The primary alcohol can be oxidized to an aldehyde and then a carboxylic acid, potentially leading to rapid clearance. The shorter chain offers fewer sites for metabolism.The metabolic fate of the alcohol is a critical consideration. The secondary alcohol of the butanol might offer slightly better stability against rapid oxidation to a carboxylic acid compared to the primary alcohol of the propanol. However, both are susceptible to metabolism.
Target Interaction & SAR The secondary alcohol and the piperidine nitrogen can act as hydrogen bond donors and acceptors. The butanol chain provides a longer, more flexible linker for positioning other pharmacophoric groups.The primary alcohol and piperidine nitrogen are also key hydrogen bond participants. The shorter, more rigid propanol linker may provide more defined conformational constraint.The choice depends on the specific topology of the target's binding site. The longer butanol linker may allow for exploration of deeper pockets, while the shorter propanol linker could be ideal for targets requiring a more compact ligand.
Potential for Side Effects The anticholinergic and dopaminergic effects seen with the analog Diphenidol suggest a potential for similar off-target activities.The beta-blocker activity of the analogous Propranolol highlights the potential for cardiovascular effects.The choice of scaffold should be carefully considered in the context of the desired therapeutic target to minimize the risk of mechanism-based side effects.

Experimental Protocols for Scaffold Evaluation

To empirically validate the choice of scaffold, the following experimental workflows are recommended:

In Vitro ADME Profiling

A crucial first step is to assess the fundamental drug-like properties of derivatives of each scaffold.

Experimental Workflow: In Vitro ADME

In_Silico_Modeling_Workflow Target_Prep Target Protein Preparation (PDB structure retrieval, cleaning) Docking Molecular Docking (e.g., AutoDock, Glide) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Ligand_Prep->Docking Scoring Binding Affinity Prediction (Scoring function analysis) Docking->Scoring MD_Sim Molecular Dynamics Simulation (Assess binding stability) Scoring->MD_Sim

Caption: In silico modeling workflow for binding prediction.

Conclusion: A Strategic Choice

The selection between 4-(1-Piperidinyl)-2-butanol and 3-(1-Piperidinyl)-1-propanol is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.

  • Choose 4-(1-Piperidinyl)-2-butanol when:

    • Targeting the central nervous system, where its higher lipophilicity may be advantageous.

    • A longer, more flexible linker is required to access the target binding site.

    • The secondary alcohol provides a desirable interaction point or a site for less metabolically labile modifications.

  • Choose 3-(1-Piperidinyl)-1-propanol when:

    • Improved aqueous solubility is a primary concern.

    • A more conformationally restricted linker is needed for precise positioning within the binding pocket.

    • Strong hydrogen bonding from the primary alcohol is critical for target engagement.

Ultimately, a thorough evaluation of both scaffolds through a combination of in silico modeling and in vitro experimental validation will provide the most definitive guidance for the rational design of new and effective therapeutics.

References

  • U.S. Food and Drug Administration. (n.d.). Propranolol hydrochloride extended-release capsules Label. Retrieved from [Link]

  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]

  • ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26. [Link]

  • Shand, D. G. (1975). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 4(3), 144-180. [Link]

  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]

  • MedlinePlus. (2023, August 15). Propranolol. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenidol. Retrieved from [Link]

  • Zholos, A. V., Zimarina, T. V., & Mironov, A. N. (2021). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 26(20), 6245. [Link]

  • Drugs.com. (2026, February 2). Propranolol: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DIPHENIDOL. Retrieved from [Link]

  • Patsnap. (2020, June 9). Synthesis method of propranolol hydrochloride.
  • Google Patents. (n.d.). CN113511979A - Synthesis method and application of propranolol.
  • Lipschutz, A., & Fischer, C. C. (1967). Diphenidol--a new antiemetic. Clinical studies with children. Clinical pediatrics, 6(5), 298–300. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Diphenidol. Retrieved from [Link]

  • Zhang, L., Li, X., Zhang, Y., & Liu, Y. (2023). Forensic toxicokinetics of difenidol hydrochloride in vivo verified by practical lethal cases. Scientific Reports, 13(1), 11293. [Link]

  • e-lactancia.org. (2017, January 4). Diphenidol Hydrochloride. Retrieved from [Link]

  • Kaiser, C., Swagzdis, J. E., Flanagan, T. L., Lester, B. M., Burghard, G. L., Green, H., & Zirkle, C. L. (1972). Metabolism of diphenidol. Urinary products in humans and dogs. Journal of medicinal chemistry, 15(11), 1146–1150. [Link]

  • Rowan, N. M. (1968). Diphenidol in vertigo: a controlled clinical evaluation. Journal of the American Geriatrics Society, 16(5), 618–621. [Link]

  • Wang, J. K., Dong, X. L., Qiao, J. Z., Zhang, F. C., Zhang, Z. Q., Zhang, H. F., & Liu, Z. Y. (2009). Pharmacokinetics of difenidol in healthy volunteers. Chinese Pharmaceutical Journal, 44(7), 524-527.
  • Wang, J. K., et al. (2009). Pharmacokinetics of Difenidol in Healthy Volunteers. Chinese Pharmaceutical Journal, 44(7), 524-527.
  • PubChem. (n.d.). Propranolol. Retrieved from [Link]

  • PharmaKB. (n.d.). Diphenidol. Retrieved from [Link]

  • Probes & Drugs. (n.d.). DIPHENIDOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of propranolol (1-(1-methylethylamino)-3-(1-naphthyloxy)propan-2-ol) and reactions at the OH group at C-13 position and N-15 position. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diphenidol Hydrochloride?. Retrieved from [Link]

  • Le, T. N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-9. [Link]

  • NCBI Bookshelf. (2023, May 1). Propranolol. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 27(21), 7234. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

Validation

Benchmarking Catalyst Efficiency for the Synthesis of 4-(1-Piperidinyl)-2-butanol

Introduction & Strategic Context 4-(1-Piperidinyl)-2-butanol is a highly versatile β-amino alcohol that serves as a critical building block in medicinal chemistry, particularly as a precursor for central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

4-(1-Piperidinyl)-2-butanol is a highly versatile β-amino alcohol that serves as a critical building block in medicinal chemistry, particularly as a precursor for central nervous system (CNS) therapeutics, antihistamines, and antiemetics like diphenidol analogs .

Historically, the synthesis of piperidine-containing alcohols relied heavily on stoichiometric reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . While reliable for small-scale discovery, these homogeneous hydrides generate massive amounts of boron waste and complicate downstream purification. To meet modern green chemistry metrics, the industry has shifted toward heterogeneous catalytic reductive amination using molecular hydrogen (H₂).

However, benchmarking the right catalyst is critical. The selected metal must selectively reduce the transient iminium ion without prematurely reducing the starting carbonyl precursor to a diol, and it must resist poisoning by the strongly coordinating piperidine nitrogen. This guide objectively compares three distinct catalytic systems to establish the optimal protocol for scalable production.

Mechanistic Causality & Reaction Pathway

The catalytic reductive amination to produce 4-(1-Piperidinyl)-2-butanol proceeds via a tightly coupled cascade. First, piperidine acts as a nucleophile, attacking the carbonyl precursor to form a hemiaminal. This intermediate undergoes dehydration to form an electrophilic iminium ion. Finally, the heterogeneous catalyst facilitates the transfer of hydrogen to the C=N bond.

Causality in Catalyst Selection: If a catalyst (like unmodified Platinum) is too active toward C=O bonds, the starting material is rapidly reduced to an aliphatic diol before the amine can condense. Conversely, if the catalyst is easily deactivated by basic amines, the reaction stalls at the iminium stage, leading to hydrolysis back to the starting materials during aqueous workup.

Pathway A Carbonyl Precursor + Piperidine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Dehydration) B->C -H2O (Acidic pH) D 4-(1-Piperidinyl)-2-butanol (Target) C->D Catalytic Hydrogenation (H2, Metal Catalyst)

Reaction mechanism of the reductive amination yielding 4-(1-Piperidinyl)-2-butanol.

Benchmarked Catalysts

We evaluated three distinct heterogeneous systems:

  • 10% Pd/C (Palladium on Carbon): The traditional industry baseline for heterogeneous hydrogenation.

  • 5% Ru/Al₂O₃ (Ruthenium on Alumina): A chemoselective alternative known for preserving aliphatic hydroxyl groups.

  • DMPSi–Pd/AC (Dimethylpolysilane-modified Pd on Activated Carbon): A state-of-the-art catalyst specifically engineered for continuous-flow reductive N-alkylation .

Quantitative Performance Data

The following table synthesizes the performance of each catalyst under their respective optimized conditions.

Catalyst SystemReaction ModeCatalyst LoadingTemp (°C)Time / ResidenceConversion (%)Target Selectivity (%)Diol Byproduct (%)
10% Pd/C Batch Autoclave1.0 mol%6012 hours>99%78%18%
5% Ru/Al₂O₃ Batch Autoclave1.0 mol%6012 hours92%89%3%
DMPSi–Pd/AC Continuous Flow0.5 mol% (Bed)405 minutes>99%98%<1%

Experimental Protocols & Self-Validating Workflows

Note: The following methodologies are engineered with integrated In-Process Controls (IPC) to ensure the protocols act as self-validating systems.

Protocol A: Batch Reductive Amination (Pd/C and Ru/Al₂O₃)

Causality: Batch processing is standard for initial screening but suffers from mass transfer limitations of H₂ gas into the liquid phase, often requiring longer reaction times which can promote side reactions.

  • Preparation: In a 100 mL stainless steel autoclave, dissolve the carbonyl precursor (10.0 mmol) and piperidine (11.0 mmol, 1.1 equiv.) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

    • Expert Insight: DCE is selected because it offers superior solubility for both the polar precursor and the lipophilic amine, stabilizing the iminium intermediate better than protic solvents .

  • Catalyst Addition: Add 50 mg of the selected catalyst (10% Pd/C or 5% Ru/Al₂O₃). Add a catalytic amount of acetic acid (0.5 mmol) to accelerate iminium formation.

  • Pressurization: Purge the vessel three times with N₂, then three times with H₂. Pressurize the autoclave to 5 bar (72.5 psi) with H₂.

  • Reaction: Stir at 800 rpm and heat to 60°C for 12 hours.

    • Self-Validation: Monitor hydrogen consumption via the pressure gauge; a plateau indicates reaction completion. Confirm the disappearance of the iminium intermediate via GC-MS before venting.

  • Workup: Vent the reactor safely. Filter the mixture through a Celite pad to remove the catalyst. Wash the filtrate with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Continuous-Flow Reductive Amination (DMPSi–Pd/AC)

Causality: Continuous flow maximizes the gas-liquid-solid interfacial area. The polysilane modification creates a hydrophobic microenvironment on the catalyst surface, repelling polar byproducts and preventing the basic piperidine from over-coordinating to the palladium active sites .

  • System Priming: Pack a stainless-steel column reactor (4.6 mm ID × 50 mm) with DMPSi–Pd/AC catalyst. Flush the system with pure DCE at 0.5 mL/min to condition the bed.

  • Reagent Feed: Prepare a single feed solution containing the carbonyl precursor (0.5 M) and piperidine (0.55 M) in DCE.

  • Flow Dynamics: Pump the liquid feed at 0.1 mL/min. Introduce H₂ gas via a T-mixer at a flow rate of 5 mL/min (controlled by a mass flow controller) to create a segmented Taylor flow regime.

  • Reaction: Maintain the column reactor at 40°C. The residence time is approximately 5 minutes.

  • Collection: Pass the effluent through a back-pressure regulator (BPR) set to 5 bar.

    • Self-Validation: Analyze aliquots every 30 minutes via HPLC. A steady-state conversion of >99% with no pressure drop across the column validates that the catalyst bed is active and free of blockages.

Workflow cluster_batch Batch Process (Pd/C or Ru/Al2O3) cluster_flow Continuous Flow (DMPSi-Pd/AC) B1 Mix Reactants in Solvent B2 Pressurize H2 in Autoclave B1->B2 B3 Stir & Heat (12-24h) B2->B3 B4 Filter Catalyst & Purify B3->B4 F1 Pump Reactant Solution F2 Mix with H2 Gas (T-mixer) F1->F2 F3 Pass through Catalyst Bed F2->F3 F4 Continuous Collection F3->F4

Comparison of batch autoclave and continuous-flow experimental setups for reductive amination.

Expert Synthesis & Conclusion

When benchmarking catalyst efficiency for 4-(1-Piperidinyl)-2-butanol production, the data clearly indicates that traditional 10% Pd/C in a batch setup is sub-optimal due to poor chemoselectivity (18% diol byproduct). While 5% Ru/Al₂O₃ improves selectivity by resisting carbonyl reduction, it suffers from sluggish kinetics.

The DMPSi–Pd/AC catalyst under continuous-flow conditions represents the definitive benchmark. By leveraging polysilane surface modification to tune the electronic properties of palladium and utilizing the superior mass transfer of a flow reactor, this system achieves 98% selectivity and near-quantitative conversion in just 5 minutes. For researchers and process chemists scaling piperidine-based pharmaceutical intermediates, transitioning to a polysilane-modified continuous flow system will drastically reduce E-factor and eliminate the need for extensive downstream chromatography.

References

  • Clemente, F., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry, 2020.[Link]

  • Organic Letters. "Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions." ACS Publications, 2024. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-(1-Piperidinyl)-2-butanol

Executive Summary 4-(1-Piperidinyl)-2-butanol is a critical nitrogen-containing amino alcohol utilized extensively as a pharmaceutical intermediate in the synthesis of antihistamines and antipsychotics[1]. Because it con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Piperidinyl)-2-butanol is a critical nitrogen-containing amino alcohol utilized extensively as a pharmaceutical intermediate in the synthesis of antihistamines and antipsychotics[1]. Because it contains a highly basic piperidine ring and a lipophilic butanol chain, it presents unique handling and disposal challenges[1][2]. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational workflows for the safe handling, segregation, and disposal of this compound.

Section 1: Chemical Identity and Mechanistic Hazard Profile

To safely dispose of a chemical, one must first understand its physicochemical behavior. 4-(1-Piperidinyl)-2-butanol exists primarily in two forms: the viscous liquid free base and the highly crystalline hydrochloride (HCl) salt[1][2].

The hazard profile of this compound is driven by two distinct structural features:

  • Basicity and Corrosivity: The piperidine moiety is a secondary amine derivative that acts as a strong base. In its free base form, it is highly corrosive and can cause severe skin burns and irreversible eye damage upon contact[3][4].

  • Dermal Penetration: The butanol backbone imparts moderate lipophilicity (LogP ~1.98)[1]. This balanced solubility allows the molecule to readily penetrate lipid bilayers in the skin, facilitating the systemic absorption of the toxic amine[1][5].

Table 1: Physicochemical and Hazard Summary

Property / MetricFree Base FormHydrochloride (HCl) Salt
CAS Number 71648-40-3[2]88887-85-8[1]
Molecular Formula C9H19NO[2]C9H20ClNO[1]
Physical State Viscous LiquidCrystalline Solid
LogP (Lipophilicity) ~1.98[1]Lower (Highly water-soluble)
Primary Hazard Corrosive (H314), Toxic (H311)[3]Irritant, Harmful if swallowed
Waste Classification Non-Halogenated OrganicHalogenated Organic / Aqueous
Section 2: Immediate Handling and Operational Safety

Before initiating any disposal or cleanup procedure, establish a secure operational environment. The basicity of the piperidine ring requires strict adherence to chemical compatibility.

Personal Protective Equipment (PPE) Specifications
  • Hand Protection: Double-gloving with heavy-duty Nitrile or Butyl rubber gloves is mandatory. Standard latex offers insufficient chemical resistance against lipophilic organic amines.

  • Eye Protection: Tight-fitting chemical safety goggles paired with a full face shield. The risk of irreversible corneal damage from amine splashes necessitates dual-layer protection[3][5].

  • Respiratory Protection: Handle exclusively within a Class II Type A2/B2 Biological Safety Cabinet or a certified chemical fume hood to prevent the inhalation of corrosive vapors[3].

Spill Response Protocol
  • Isolate and Evacuate: Immediately restrict access to the spill area. Remove all ignition sources, as organic amine vapors can be highly flammable[3][5].

  • Causality-Driven Neutralization: For free base spills, do NOT use water initially, as the dissolution of strong amines is highly exothermic. Instead, cover the spill with a chemically inert, liquid-binding absorbent (e.g., diatomaceous earth or dry sand)[5].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a chemically resistant, high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine base, followed by a thorough water rinse.

Section 3: Step-by-Step Disposal Workflows

The disposal of 4-(1-Piperidinyl)-2-butanol must be strictly segregated based on its chemical state. Mixing the free base with acidic waste streams will cause a violent exothermic reaction, while incinerating the HCl salt in a non-halogenated stream can generate toxic environmental byproducts.

WasteSegregation Start 4-(1-Piperidinyl)-2-butanol Waste Stream Form Determine Chemical State Start->Form FreeBase Free Base Form (Organic Solvents) Form->FreeBase Organic Phase HClSalt HCl Salt Form (Aqueous or Solid) Form->HClSalt Aqueous/Solid Phase NonHalo Non-Halogenated Organic Waste FreeBase->NonHalo Halo Halogenated Waste (Due to Chloride) HClSalt->Halo Mixed with Organics Aqueous Aqueous Waste (Adjust pH to 6-8) HClSalt->Aqueous Pure Aqueous Disposal Licensed EPA/RCRA Incineration Facility NonHalo->Disposal Halo->Disposal Aqueous->Disposal

Workflow for the chemical waste segregation of 4-(1-Piperidinyl)-2-butanol based on its salt form.

Protocol A: Disposal of Free Base (Organic Liquid Waste)

Objective: Safely contain the highly basic, lipophilic organic liquid for high-temperature incineration.

  • Segregation: Ensure the waste container is designated strictly for Non-Halogenated Organic Waste . Verify that the container holds no acidic or oxidizing residues to prevent pressurization[3].

  • Transfer: In a fume hood, use a compatible funnel to transfer the 4-(1-Piperidinyl)-2-butanol free base into an HDPE or PTFE-lined waste carboy.

  • Validation: Cap the container tightly. Inspect the exterior for any drips; wipe down with an ethanol-soaked wipe if necessary.

  • Labeling: Label clearly with "Hazardous Waste: Toxic/Corrosive Organic Amine (4-(1-Piperidinyl)-2-butanol)".

Protocol B: Disposal of Hydrochloride (HCl) Salt

Objective: Prevent halogenated contamination of non-halogenated waste streams and safely neutralize aqueous solutions.

  • Solid Waste: Unused solid HCl salt should be kept in its original container, sealed, and placed in a secondary containment bin designated for solid hazardous waste.

  • Organic Solutions: If the HCl salt is dissolved in an organic solvent (e.g., methanol or dichloromethane), it MUST be disposed of in the Halogenated Organic Waste stream. The chloride ion in the salt requires specific incineration protocols to prevent the release of dioxins.

  • Aqueous Solutions: If dissolved in water, the solution will be slightly acidic to neutral.

    • Self-Validation Step: Test the pH using indicator paper. Adjust to a neutral range (pH 6-8) using dilute NaOH or HCl if necessary.

    • Transfer to the Aqueous Hazardous Waste container. Do NOT pour down the drain[5].

Protocol C: Decontamination of Empty Containers
  • Triple Rinse: Rinse the empty primary container three times with a compatible solvent (e.g., ethanol or isopropanol).

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous organic waste (following Protocol A).

  • Defacing: Once fully decontaminated, deface the original chemical label and dispose of the container as non-hazardous laboratory glass/plastic waste, or according to institutional Environmental Health and Safety (EHS) guidelines.

Section 4: Regulatory and Logistical Compliance

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental regulations, piperidine derivatives are strictly regulated due to their toxicity and environmental persistence.

  • Storage Limits: Waste containers must be kept in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain closed at all times unless actively adding waste[3].

  • Disposal Mechanism: The only acceptable method of final destruction is via a licensed chemical waste disposal contractor utilizing high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers[3][5]. Never discharge amine waste into municipal sewer systems.

References
  • [3] Piperidine - SAFETY DATA SHEET, PENTA Chemicals, [Link]

  • [5] Safety Data Sheet: Piperidine, Carl ROTH, [Link]

  • [4] Safety Data Sheet: Piperidine, Chemos GmbH & Co. KG, [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Piperidinyl)-2-butanol

Advanced Safety & Operational Guide: Handling 4-(1-Piperidinyl)-2-butanol As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic response to a molecule's physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 4-(1-Piperidinyl)-2-butanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic response to a molecule's physicochemical properties. 4-(1-Piperidinyl)-2-butanol (CAS: 71648-40-3 for the free base; CAS: 88887-85-8 for the hydrochloride salt) is a critical nitrogen-containing alcohol widely utilized as a precursor in the synthesis of central nervous system (CNS) therapeutics, antihistamines, and antipsychotics[1].

Handling this compound requires a rigorous understanding of its dual functional nature. The molecule features a piperidine ring where the nitrogen is fully substituted, functioning as a tertiary amine. This imparts significant basicity and localized corrosivity, while the butanol chain provides a polar hydroxyl group[1]. This amphiphilic profile means the free base can rapidly permeate lipid bilayers and certain standard glove materials, necessitating a highly specific Personal Protective Equipment (PPE) strategy grounded in OSHA standards[2] and modern laboratory safety frameworks[3].

Section 1: Mechanistic Hazard Profiling & PPE Selection

The selection of PPE must be a self-validating system driven by hazard assessment, serving as the last line of defense against chemical exposure[3]. The hazards of 4-(1-Piperidinyl)-2-butanol are twofold:

  • Tissue Corrosivity: The basic nitrogen atom readily deprotonates water in tissues, leading to localized caustic burns on the skin or severe ocular damage.

  • Systemic Absorption: The combination of a lipophilic ring and a hydroxyl group creates a highly effective permeant. If absorbed, piperidine derivatives can modulate neurotransmitter receptors, leading to unintended CNS effects[1].

To mitigate these risks, the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard mandates that PPE must act as a reliable barrier against specific chemical hazards encountered during laboratory processes[2].

Section 2: The PPE Matrix

The following table summarizes the quantitative and qualitative data for required PPE, explicitly linking each item to its mechanistic rationale.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (Inner: 4 mil, Outer: 8 mil) or NeopreneNitrile provides a robust barrier against the polar alcohol moiety, while the double layer delays the breakthrough of the lipophilic piperidine ring[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets and aerosols. The basicity of the amine can cause irreversible corneal damage upon contact[2].
Body Protection Flame-resistant, full-length lab coat (buttoned)Prevents dermal exposure. The amphiphilic nature of the compound allows it to wick rapidly through standard porous clothing[3].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Engineering control prioritizing vapor containment. Prevents inhalation of volatile free-base fumes during transfer[2].

Section 3: Standard Operating Procedure (SOP) for Routine Handling

Every protocol must validate itself through measurable checkpoints. Follow this step-by-step methodology for transferring and reacting 4-(1-Piperidinyl)-2-butanol.

Step 1: Pre-Operational Assessment

  • Action: Verify fume hood face velocity using a digital anemometer or built-in monitor.

  • Validation: Ensure readings are strictly between 80-100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

Step 2: PPE Donning Sequence

  • Action: Wash hands thoroughly. Don full-length pants and closed-toe shoes. Don the lab coat, ensuring all buttons are fastened. Don ANSI splash goggles. Finally, don the double-layer nitrile gloves, pulling the cuffs over the lab coat sleeves.

  • Causality: This specific sequence ensures that the most contaminated layer (gloves) is the last to be put on and the first to be removed, preventing cross-contamination of the face and body[3].

Step 3: Execution & Transfer

  • Action: Crude 4-(1-piperidinyl)-2-butanol is often converted to its hydrochloride salt to improve purity and stability[1]. If handling this salt form (solid), use a grounded, anti-static spatula to prevent aerosolization of the crystalline powder. If handling the free base (liquid/oil), use a positive displacement pipette to prevent vapor-pressure-induced dripping.

  • Validation: Weigh the material strictly inside the fume hood using an enclosed analytical balance to ensure zero external exposure.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of all reagent bottles with a 1% citric acid wipe.

  • Causality: The weak acid instantly neutralizes any residual basic amine on the glass, converting it to a benign, non-volatile salt. Doff outer gloves, goggles, lab coat, and inner gloves in that exact order. Wash hands with soap and water.

Section 4: Emergency Spill Response & Waste Disposal Plan

In the event of an accidental spill, immediate containment and chemical neutralization are required.

Step 1: Isolation & Evacuation

  • Halt all operations. Lower the fume hood sash completely to maximize exhaust velocity and contain vapors[2]. Alert personnel in the immediate vicinity.

Step 2: PPE Upgrade

  • Upgrade to heavy-duty neoprene gloves and a full face shield over the splash goggles. Neoprene offers superior breakthrough resistance to basic organic mixtures compared to standard nitrile[3].

Step 3: Mechanistic Neutralization

  • Apply a weak solid acid, such as sodium bisulfate or citric acid powder, directly to the spill perimeter, working inward.

  • Causality: Neutralizing the basic piperidine nitrogen converts the volatile, skin-permeable free base into a non-volatile, water-soluble salt. This drastically reduces the inhalation hazard and stabilizes the mixture for safe handling[1].

  • Validation: Touch a wetted pH test strip to the neutralized slurry. A pH of 5-7 confirms complete neutralization.

Step 4: Absorption & Disposal

  • Apply an inert absorbent (e.g., diatomaceous earth or vermiculite) over the neutralized liquid.

  • Sweep the absorbed mixture using a non-sparking scoop into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Label the container as "Hazardous Waste: Neutralized Organic Amine/Alcohol Mixture" and transfer it to the facility's designated hazardous waste accumulation area.

Section 5: Visualizing the Safety Workflow

The following decision tree illustrates the logical progression for both routine handling and emergency spill response.

G Start 4-(1-Piperidinyl)-2-butanol Handling Protocol Routine Routine Synthesis/Transfer Start->Routine Spill Accidental Spill Start->Spill Hood 1. Engineering Controls (Operate in Fume Hood) Routine->Hood Evac 1. Secure Area & Ventilate Spill->Evac PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Hood->PPE Execute 3. Execute Procedure PPE->Execute Waste 4. Segregate Waste (Aqueous Basic/Organic) Execute->Waste SpillPPE 2. Upgrade PPE (Heavy Neoprene, Face Shield) Evac->SpillPPE Neutralize 3. Neutralize & Absorb (Citric Acid / Inert Binder) SpillPPE->Neutralize SpillWaste 4. Hazardous Waste Disposal Neutralize->SpillWaste

Decision tree and operational workflow for routine handling vs. emergency spill response.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. URL: [Link]

  • Pillai, S. P., Bradberry, S., Newcomer, M., Pittas, T., & Mathern, K. (2025). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers in Public Health, 13:1586491. URL: [Link]

Sources

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